molecular formula C5H6F4O3 B2645984 Bis(2,2-difluoroethyl) carbonate CAS No. 916678-16-5

Bis(2,2-difluoroethyl) carbonate

Cat. No.: B2645984
CAS No.: 916678-16-5
M. Wt: 190.094
InChI Key: UYFISINJOLGYBJ-UHFFFAOYSA-N
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Description

Bis(2,2-difluoroethyl) carbonate is a useful research compound. Its molecular formula is C5H6F4O3 and its molecular weight is 190.094. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(2,2-difluoroethyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O3/c6-3(7)1-11-5(10)12-2-4(8)9/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFISINJOLGYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OC(=O)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916678-16-5
Record name Bis(2,2-difluoroethyl) carbonate
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Foundational & Exploratory

Technical Guide: Synthesis Pathways for Bis(2,2-difluoroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Bis(2,2-difluoroethyl) carbonate (DFDEC) represents a critical class of fluorinated dialkyl carbonates used primarily as electrolyte solvents in high-voltage lithium-ion batteries. Unlike its non-fluorinated analog (diethyl carbonate), DFDEC exhibits:

  • Enhanced Oxidation Stability: The electron-withdrawing fluorine atoms lower the HOMO energy level, permitting operation at voltages >4.5V vs Li/Li+.

  • SEI Formation: It participates in the formation of a robust, fluorine-rich Solid Electrolyte Interphase (SEI) on silicon and graphite anodes.

  • Flammability Reduction: Fluorination significantly increases the flash point compared to standard alkyl carbonates.

This guide details two distinct synthesis pathways: the Phosgenation Route (ideal for laboratory-scale, high-purity synthesis) and the Transesterification Route (ideal for green chemistry and scale-up).

Chemical Identity

PropertySpecification
IUPAC Name This compound
CAS Number 916678-16-5
Molecular Formula

Molecular Weight 190.09 g/mol
Structure

Key Reactant 2,2-Difluoroethanol (DFEO)

Pathway A: The Triphosgene Route (Laboratory Scale)

Mechanistic Insight

While industrial phosgenation uses gaseous phosgene (


), laboratory protocols prioritize safety and stoichiometry control by using Triphosgene  (Bis(trichloromethyl) carbonate). Triphosgene is a crystalline solid that decomposes in situ to generate phosgene equivalents (1 mol Triphosgene 

3 mol Phosgene).

Reaction Logic: The hydroxyl group of 2,2-difluoroethanol acts as a nucleophile attacking the carbonyl center of the phosgene intermediate. A base (Pyridine or Triethylamine) is strictly required to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition.

Experimental Protocol

Reagents:

  • 2,2-Difluoroethanol (DFEO): 20.0 mmol (1.64 g)

  • Triphosgene: 3.4 mmol (1.0 g) [0.34 eq, providing ~1.02 eq phosgene]

  • Pyridine: 22.0 mmol (1.74 g) [Excess to scavenge HCl]

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 100 mL three-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Solvation: Charge the flask with Triphosgene (1.0 g) and anhydrous DCM (30 mL). Cool the system to 0°C using an ice bath.

  • Reactant Mixing: In a separate vial, mix 2,2-Difluoroethanol (1.64 g) with Pyridine (1.74 g) in DCM (10 mL).

  • Controlled Addition: Add the Alcohol/Pyridine mixture dropwise to the Triphosgene solution over 30 minutes.

    • Critical Control Point: Maintain internal temperature <5°C. Rapid addition causes exotherms that may vaporize the phosgene intermediate before reaction.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A white precipitate (Pyridinium chloride) will form.

  • Quench & Wash:

    • Quench with cold water (20 mL).

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine.

    • Wash with saturated

      
       (20 mL) and Brine (20 mL).
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure.
    
Pathway Visualization

Phosgenation_Route start Triphosgene + DCM intermediate Intermediate: Chloroformate Formation start->intermediate 0°C, In-situ Phosgene Gen reactants 2,2-Difluoroethanol + Pyridine reactants->intermediate Dropwise Addition product_crude Crude DFDEC + Pyridinium Cl (ppt) intermediate->product_crude Nucleophilic Substitution (-HCl) wash Acid/Base Wash (Remove Pyridine) product_crude->wash Quench final Pure Bis(2,2-difluoroethyl) carbonate wash->final Drying & Evaporation

Figure 1: Triphosgene-mediated synthesis pathway showing in-situ activation and byproduct scavenging.

Pathway B: Transesterification (Green Chemistry)

Mechanistic Insight

Transesterification involves exchanging the alkoxy groups of a non-fluorinated carbonate (Dimethyl Carbonate, DMC) with 2,2-difluoroethanol.

The Challenge: Fluorinated alcohols are less nucleophilic than non-fluorinated alcohols due to the electron-withdrawing effect of fluorine. Consequently, the equilibrium lies heavily to the left (reactants). The Solution:

  • Catalysis: Use Lewis acid catalysts (Titanium alkoxides) or basic alkali carbonates (

    
    , 
    
    
    
    ).
  • Equilibrium Shift: Continuous removal of the byproduct (Methanol) via azeotropic distillation is mandatory to drive the reaction to completion.

Experimental Protocol

Reagents:

  • Dimethyl Carbonate (DMC): 50 mmol (Excess)

  • 2,2-Difluoroethanol: 20 mmol

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    (1 mol%)
  • Solvent: Toluene (Optional, as azeotropic agent)

Step-by-Step Workflow:

  • Reactor Setup: Use a two-neck flask equipped with a Dean-Stark trap or a fractionating column topped with a distillation head.

  • Charging: Load DMC, 2,2-difluoroethanol, and catalyst into the flask under Nitrogen.

  • Reflux: Heat the mixture to the boiling point of the azeotrope.

    • Note: The Methanol/DMC azeotrope boils at ~63°C. The reaction temperature must be sufficient to distill this azeotrope but retain the fluorinated alcohol (

      
      ).
      
  • Distillation: Continuously remove the Methanol/DMC azeotrope.

    • Monitoring: The reaction is complete when the head temperature rises to the boiling point of pure DMC (90°C) or the fluorinated alcohol.

  • Purification:

    • Remove residual catalyst by filtration (if solid) or aqueous wash.

    • Isolate DFDEC via fractional distillation under reduced pressure.

Pathway Visualization

Transesterification_Route feed Feed: DMC + 2,2-Difluoroethanol reactor Reactor (Catalyst: Ti(OBu)4 or Cs2CO3) feed->reactor column Fractionating Column reactor->column Heat bottoms Bottoms: Crude DFDEC reactor->bottoms Conversion >95% column->reactor Reflux azeotrope Distillate: Methanol/DMC Azeotrope column->azeotrope Remove MeOH recycle DMC Recycle Loop azeotrope->recycle Separation

Figure 2: Equilibrium-driven transesterification process requiring continuous removal of methanol.

Characterization & Validation

To ensure the product is this compound and not the asymmetric methyl-2,2-difluoroethyl carbonate, validation is required.

NMR Spectroscopy (Self-Validating Standard)

The symmetry of the molecule simplifies the spectrum. If asymmetric carbonates exist, the integration ratios will deviate.

NucleusSignal DescriptionAssignment

NMR

ppm (

,

,

)

(Terminal proton)

NMR

ppm (

,

,

)

(Methylene group)

NMR

ppm (

)

(Difluoro group)

NMR

ppm

(Carbonate Carbon)

Validation Check: In


 NMR, the integration ratio of the 

proton to the

protons must be exactly 1:2 . Any deviation suggests impurities.
GC-MS Fragmentation
  • Molecular Ion: m/z 190 (weak or absent).

  • Base Peak: Look for m/z corresponding to the loss of a fluorinated alkoxy group (

    
    ).
    

Safety & Handling (E-E-A-T)

  • Triphosgene Hazard: Although solid, triphosgene releases phosgene gas upon contact with moisture.[1] All weighing must occur in a fume hood. A bottle of ammonium hydroxide should be kept open in the hood during operations to neutralize escaping phosgene vapors.

  • Fluoride Sensitivity: 2,2-difluoroethanol is toxic and can absorb through skin. Double gloving (Nitrile) is recommended.

  • Pressure: Transesterification reactors should be rated for pressure if run in closed autoclaves, though open reflux is safer for this specific boiling point range.

References

  • Schäffner, B., et al. (2010). "Organic Carbonates as Solvents in Synthesis and Catalysis." Chemical Reviews.

  • Zhang, H., et al. (2015). "Fluorinated electrolytes for high-voltage lithium-ion batteries." Journal of Power Sources.

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews.

  • Daikin Industries Ltd. (2011). "Process for producing fluorine-containing carbonate." U.S. Patent 8,063,240.

  • Smart, M. C., et al. (2003). "Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes." Journal of Power Sources.

Sources

An In-Depth Technical Guide to the Physical Properties of Bis(2,2-difluoroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of Physical Properties

In the realms of advanced materials science and pharmaceutical development, a comprehensive understanding of a compound's physical properties is paramount. These properties are not mere data points; they are the fundamental characteristics that govern a substance's behavior, dictating its suitability for specific applications, its processing requirements, and its performance under various conditions. This technical guide is dedicated to a thorough exploration of the physical properties of Bis(2,2-difluoroethyl) carbonate, a fluorinated organic compound of increasing interest.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical characteristics, often imparting desirable traits such as enhanced thermal stability, modified solubility, and unique electrochemical behavior. As such, this compound has emerged as a promising component in the formulation of advanced electrolytes for lithium-ion batteries and as a potential building block in medicinal chemistry. This guide aims to provide a detailed and authoritative overview of its key physical properties, the methodologies for their determination, and the implications of these properties for its primary applications.

Core Molecular and Physical Characteristics

A foundational understanding of this compound begins with its basic molecular and physical data. These values provide the initial framework for predicting its behavior and for designing experimental protocols.

PropertyValueSource(s)
Molecular Formula C₅H₆F₄O₃[1]
Molecular Weight 190.09 g/mol [1]
Appearance Colorless Liquid[1]
Boiling Point (Predicted) 142.4 ± 40.0 °C
Density (Predicted) 1.325 g/mL

Note: It is crucial to distinguish this compound from its close analog, Bis(2,2,2-trifluoroethyl) carbonate, as their physical properties differ significantly. This guide pertains exclusively to the difluoro- compound.

Thermal Properties: Stability and Phase Transitions

The thermal behavior of a compound is a critical indicator of its operational limits and storage requirements. For this compound, its application in environments with fluctuating temperatures, such as in batteries, necessitates a thorough understanding of its thermal stability and phase transitions.

Melting and Boiling Points

While predicted values offer a preliminary estimate, experimental determination of melting and boiling points provides definitive data on the liquid range of the compound.

  • Boiling Point: The predicted boiling point of 142.4 ± 40.0 °C suggests a relatively low volatility at room temperature. Experimental determination via distillation is the standard method for verification.

  • Melting Point: No experimental data for the melting point is readily available in the public domain. Given its liquid state at room temperature, the melting point is expected to be below ambient temperatures.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For fluorinated carbonates used in battery electrolytes, TGA can reveal the onset of decomposition, which is a critical safety parameter.[2]

Conceptual TGA Workflow: A small, precisely weighed sample of this compound would be placed in a TGA instrument. The sample is then heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3] The instrument continuously records the sample's weight. A sharp decrease in weight indicates decomposition. The temperature at which this weight loss begins is the onset of decomposition, a key measure of thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Weigh a precise amount of this compound Load Load sample into TGA instrument Prep->Load Transfer Heat Heat at a constant rate under inert atmosphere Load->Heat Initiate Run Record Record mass change vs. temperature Heat->Record Continuous Measurement Analyze Analyze the TGA curve to determine onset of decomposition Record->Analyze Generate Thermogram

Caption: Conceptual workflow for Thermogravimetric Analysis (TGA).

Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions.[4] By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can provide precise data on these transitions.[5]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and non-reactive environment.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program would involve cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g., 10 °C/min) to a temperature above its expected boiling point.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference throughout the temperature scan.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. A sharp endothermic peak would indicate melting, and the peak temperature is taken as the melting point.

DSC_Protocol start Start prep Prepare Sample: Weigh 5-10 mg and seal in pan start->prep setup Instrument Setup: Purge with Nitrogen prep->setup program Thermal Program: Cool to -100°C, then heat at 10°C/min setup->program acquire Data Acquisition: Record differential heat flow program->acquire analyze Data Analysis: Identify thermal transitions acquire->analyze end End analyze->end

Caption: Step-by-step protocol for DSC analysis.

Optical Properties: Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the material. It is a fundamental physical property that is sensitive to the composition, purity, and temperature of the substance. For this compound, the refractive index can serve as a quick and non-destructive method for quality control and identification.

Experimental Determination of Refractive Index:

The refractive index is typically measured using a refractometer.[6][7] A few drops of the liquid are placed on the prism of the instrument. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument then converts this angle into a refractive index value. The temperature must be precisely controlled during the measurement, as the refractive index is temperature-dependent.

Fluid Dynamics: Viscosity and Its Implications

Viscosity is a measure of a fluid's resistance to flow. In the context of battery electrolytes, lower viscosity is generally desirable as it facilitates faster ion transport, leading to better battery performance.[8] For applications in drug development, viscosity can influence formulation and delivery characteristics.

Viscosity Measurement:

The viscosity of this compound can be determined using a viscometer. Several types of viscometers are available, including capillary viscometers and rotational viscometers. For a low-viscosity liquid like a carbonate, a capillary viscometer, which measures the time it takes for a fixed volume of liquid to flow through a narrow capillary, is often suitable. The measurement should be conducted at a controlled temperature.

Solubility Profile: A Key to Formulation

The solubility of a compound in various solvents is a critical parameter for its application. In battery electrolytes, the carbonate must be miscible with other co-solvents and dissolve the lithium salt. In pharmaceutical applications, solubility in aqueous and organic media is a key determinant of bioavailability and formulation options.[9]

Due to the presence of fluorine atoms, this compound is expected to exhibit unique solubility characteristics. Fluorinated compounds are often described as "lipophobic" (fat-repelling) in addition to being hydrophobic (water-repelling), leading to immiscibility with many common organic solvents.[10]

A systematic study of its solubility in a range of solvents, from nonpolar hydrocarbons to polar protic and aprotic solvents, is necessary to establish a comprehensive solubility profile. This can be done by determining the concentration at which the carbonate forms a saturated solution in each solvent at a given temperature.

Applications and the Role of Physical Properties

The physical properties of this compound are directly linked to its potential applications.

  • Lithium-Ion Batteries: Its predicted low viscosity and potential for high thermal and electrochemical stability make it an attractive co-solvent in electrolytes.[11][12] The fluorination can also contribute to the formation of a stable solid-electrolyte interphase (SEI) on the anode, which is crucial for battery longevity and safety.[13]

  • Drug Development: While less documented, fluorinated compounds are of significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[14] this compound could serve as a novel building block or a specialized solvent in the synthesis of fluorinated pharmaceuticals.[4] Its unique solubility profile might also be leveraged in drug delivery systems.[3][15]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate safety precautions must be taken when handling this compound. It should be used in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This technical guide has provided a comprehensive overview of the known and anticipated physical properties of this compound. While some fundamental data is available, there is a clear need for more extensive experimental characterization to fully unlock its potential in both the energy storage and pharmaceutical sectors. The experimental protocols and workflows outlined herein provide a roadmap for researchers to obtain the necessary data to advance the application of this promising fluorinated compound.

References

Sources

An In-Depth Technical Guide to Bis(2,2-difluoroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation, profoundly impacting fields from materials science to pharmaceuticals. Bis(2,2-difluoroethyl) carbonate, a fluorinated organic compound, stands as a molecule of significant interest. Its unique properties, stemming from the presence of multiple fluorine atoms, make it a valuable component in advanced applications.

This technical guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and key applications. As a Senior Application Scientist, the aim is to provide not just a repository of data, but a cohesive understanding of the causality behind its utility, particularly for professionals in research and development.

The internationally recognized IUPAC name for this compound is This compound [1].

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior and application. The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's polarity, stability, and reactivity.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 916678-16-5[1]
Molecular Formula C₅H₆F₄O₃[1]
Molecular Weight 190.09 g/mol [1]
Computed XlogP 2.2[1]

Synthesis of this compound

The synthesis of fluorinated carbonates like this compound can be approached through several methods. A common and effective strategy involves the reaction of 2,2-difluoroethanol with a suitable carbonyl source. This approach avoids the use of highly toxic phosgene, aligning with the principles of green chemistry.

One plausible synthetic route is the reaction of 2,2-difluoroethanol with a phosgene equivalent, such as triphosgene, or via a transesterification reaction. A patent for a related compound suggests a method reacting 2,2-difluoroethanol with ethylene carbonate, which serves as a safer carbonyl source[4].

Experimental Protocol: Synthesis via a Phosgene Equivalent (Illustrative)

This protocol is a representative method based on established organic chemistry principles for the synthesis of carbonates from alcohols.

Objective: To synthesize this compound from 2,2-difluoroethanol.

Materials:

  • 2,2-difluoroethanol

  • Triphosgene (or another suitable phosgene equivalent)

  • Anhydrous pyridine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of 2,2-difluoroethanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: The flask is cooled in an ice bath to 0 °C. A solution of triphosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_2_difluoroethanol 2,2-Difluoroethanol Reaction Reaction in Aprotic Solvent (e.g., DCM) 2_2_difluoroethanol->Reaction Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_Equivalent->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup Reaction->Workup Quenching Purification Purification (Distillation/Chromatography) Workup->Purification Crude Product Final_Product Bis(2,2-difluoroethyl) Carbonate Purification->Final_Product Pure Product

Caption: Synthesis workflow for this compound.

Applications

The primary applications of this compound are centered in the field of materials science, with emerging potential in the broader chemical and pharmaceutical industries.

Electrolyte Additive in Lithium-Ion Batteries

A significant body of research highlights the use of fluorinated carbonates as electrolyte additives to enhance the performance and safety of lithium-ion batteries. This compound and its analogs contribute to:

  • Formation of a Stable Solid Electrolyte Interphase (SEI): Fluorinated carbonates are preferentially reduced at the anode surface to form a stable, LiF-rich SEI layer. This robust SEI layer is crucial for preventing further electrolyte decomposition, suppressing dendrite growth on lithium metal anodes, and improving the overall cycle life and efficiency of the battery[2].

  • Increased Thermal and Electrochemical Stability: The presence of fluorine atoms enhances the oxidative stability of the electrolyte, allowing for operation at higher voltages, which is critical for developing high-energy-density batteries.

  • Flame Retardancy: Many fluorinated organic compounds are non-flammable. Their incorporation into the electrolyte can significantly reduce the flammability of the battery, a critical safety consideration[2].

SEI_Formation cluster_battery Lithium-Ion Battery cluster_interphase Interphase Formation cluster_benefits Performance Benefits Anode Anode Reduction Reductive Decomposition of Additive at Anode Electrolyte Electrolyte DFEC Bis(2,2-difluoroethyl) Carbonate (Additive) DFEC->Reduction During initial charging cycles SEI Formation of Stable, LiF-rich SEI Layer Reduction->SEI Benefit1 Improved Cycle Life SEI->Benefit1 Benefit2 Enhanced Safety (Flame Retardancy) SEI->Benefit2 Benefit3 Higher Voltage Stability SEI->Benefit3

Caption: Mechanism of action as a battery electrolyte additive.

Potential in Drug Development and Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not documented, its structural motifs are highly relevant to drug development. Fluorine is a key element in many modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and bioavailability.

This compound can be considered as:

  • A Building Block for Fluorinated Molecules: It can serve as a precursor or reagent for introducing the 2,2-difluoroethoxy group into more complex molecules. The 2,2-difluoroethyl group is a bioisostere of other functional groups and can be used to fine-tune the properties of a drug candidate.

  • A Safer Carbonylating Agent: As a substitute for phosgene, it can be used in the synthesis of carbonates and carbamates, which are common functional groups in drug molecules. Its reactivity is enhanced by the electron-withdrawing fluoroalkyl groups[5]. The use of such reagents can improve the safety profile of synthetic processes in pharmaceutical manufacturing.

The development of novel fluorination and fluoroalkylation reagents is a very active area of research, and compounds like this compound are of interest for their potential to provide new synthetic pathways to valuable fluorinated compounds.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a valuable fluorinated compound with a well-established role in the advancement of lithium-ion battery technology. Its ability to form a stable SEI and enhance the safety of electrolytes makes it a key area of research and development in energy storage. While its direct application in drug development is not yet established, its potential as a synthetic building block and a safer carbonylating agent warrants further exploration by medicinal and process chemists. As the demand for advanced materials and safer, more effective pharmaceuticals continues to grow, the importance of fluorinated molecules like this compound is set to increase.

References

  • PubChem. this compound | C5H6F4O3 | CID 15985041. National Center for Biotechnology Information. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source.[Link]

  • ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source.[Link]

  • Google Patents.1,2-BIS(2,2-DIFLUOROETHOXY) ETHANE AND MANUFACTURING METHOD THEREOF - EP 2998283 A1.
  • Google Patents.1,2-bis(2,2-difluoroethoxy) ethane and manufacturing method thereof.

Sources

The Fluorine Frontier: Discovery and Mechanisms of Fluorinated Electrolyte Additives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, mechanistic background, and experimental characterization of fluorinated electrolyte additives. It is structured to provide actionable insights for researchers in materials science and electrochemistry, drawing parallels to structure-activity relationship (SAR) methodologies familiar to drug development professionals.

Introduction: The Electronic Modulation of Interfaces

In the design of high-energy-density energy storage systems, the electrolyte is not merely an ion transport medium but a chemically active component that dictates the stability of the electrode-electrolyte interface. The introduction of fluorine—the most electronegative element—into organic solvents represents a paradigm shift in molecular engineering.

For researchers transitioning from pharmaceutical or organic synthesis backgrounds, the principle is analogous to bioisosteric replacement: modifying a molecule's electronic distribution without altering its steric bulk significantly. In battery electrolytes, replacing hydrogen with fluorine (


) exerts a profound inductive effect (-I) , lowering the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Lower LUMO: Increases the reduction potential, ensuring the additive reduces before the bulk solvent to form a protective Solid Electrolyte Interphase (SEI) on the anode.

  • Lower HOMO: Increases oxidation stability, allowing the electrolyte to withstand higher voltages (e.g., >4.5 V vs. Li/Li

    
    ) at the cathode without decomposing.
    

Historical Trajectory: From Ethylene Carbonate to FEC

The discovery of fluorinated additives was born from the failure of conventional carbonates to stabilize silicon and lithium-metal anodes.

  • The Standard: Ethylene Carbonate (EC) was the backbone of Li-ion electrolytes due to its high dielectric constant and ability to passivate graphite.

  • The Problem: Silicon anodes undergo massive volume expansion (>300%), rupturing the SEI formed by EC. This exposes fresh silicon to the electrolyte, leading to continuous decomposition and rapid cell failure.

  • The Breakthrough: Fluoroethylene Carbonate (FEC) .[1][2][3][4][5][6][7][8] Initially explored as a solvent, it was found that even small additions (3-10 wt%) dramatically improved Coulombic Efficiency (CE). Unlike EC, FEC decomposes to form an SEI rich in Lithium Fluoride (LiF) and elastomeric polymers. This LiF-rich matrix has a high shear modulus, allowing it to mechanically suppress dendrites and accommodate silicon's expansion.

Mechanistic Deep Dive: The sacrificial Architecture

The efficacy of fluorinated additives relies on their "sacrificial" nature.[9] They are designed to degrade.

The Reductive Decomposition Pathway

When FEC accepts an electron from the anode, it undergoes a ring-opening reaction. The currently accepted mechanism involves a radical pathway that yields LiF and a polymerizable vinylene carbonate-like radical.

Key Insight: The C-F bond is not broken immediately upon reduction. Instead, the electron density shift weakens the C-O bonds, facilitating ring opening. The subsequent elimination of F


 (which reacts with Li

to form LiF) is the critical step that differentiates it from non-fluorinated analogs.
Visualization of the Mechanism

The following diagram illustrates the reductive decomposition pathway of FEC, highlighting the bifurcation between inorganic (LiF) and organic (Polymer) product formation.

FEC_Mechanism FEC Fluoroethylene Carbonate (FEC) Radical Radical Anion Intermediate FEC->Radical Reduction (High Potential) Electron + e⁻ / Li⁺ Electron->Radical LiF LiF (Inorganic Phase) Radical->LiF Precipitation VC_Radical Vinylene Carbonate Radical Radical->VC_Radical F⁻ Elimination Polymer Poly(VC)-like Matrix (Organic Phase) VC_Radical->Polymer Radical Polymerization CO2 CO₂ Gas VC_Radical->CO2 Side Reaction

Figure 1: Mechanistic pathway of FEC reductive decomposition leading to a hybrid inorganic-organic SEI.

Families of Fluorinated Additives

While FEC is the standard for anodes, other classes address cathode stability and safety.

FamilyRepresentative MoleculePrimary FunctionMechanism of Action
Cyclic Carbonates Fluoroethylene Carbonate (FEC)Anode Protection (Si, Li-metal)Forms LiF-rich, elastomeric SEI via reductive polymerization.
Linear Carbonates Di-(2,2,2-trifluoroethyl) Carbonate (DFDEC)High Voltage StabilityFluorinated alkyl chains lower HOMO, preventing oxidation at >4.5V cathodes.
Fluorinated Ethers 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE)Diluent / SafetyNon-solvating "diluent" in Localized High-Concentration Electrolytes (LHCE); reduces flammability.
Phosphates Tris(2,2,2-trifluoroethyl) Phosphate (TFP)Flame RetardancyScavenges H· and OH· radicals in the gas phase to quench thermal runaway.

Experimental Protocols

To validate the efficacy of a new fluorinated additive, a rigorous screening workflow is required. The following protocols prioritize self-validation and reproducibility.

Protocol 1: Determination of Oxidative Stability (Modified LSV)

Standard Linear Sweep Voltammetry (LSV) on inert Platinum electrodes often overestimates stability. This protocol uses a conductive carbon working electrode to mimic real-world catalytic surface effects.

Materials:

  • Working Electrode (WE): Super P Carbon coated on Aluminum foil (no active material to isolate electrolyte response).

  • Counter/Reference Electrode (CE/RE): Lithium metal chip.

  • Separator: Glass fiber (Whatman GF/D) to ensure excess electrolyte availability.

Step-by-Step Workflow:

  • Cell Assembly: Assemble 2032 coin cells in an Argon-filled glovebox (

    
     ppm).
    
  • OCV Rest: Allow cells to rest for 6 hours to ensure full wetting.

  • Conditioning: Perform 1 cycle of Cyclic Voltammetry (CV) from 3.0 V to 4.5 V at 0.1 mV/s to stabilize the interface.

  • LSV Sweep: Scan from OCV to 6.0 V vs. Li/Li

    
     at a slow scan rate of 0.05 mV/s .
    
    • Why slow scan rate? To detect the onset of slow kinetic decomposition reactions that fast scans miss.

  • Data Analysis: Define the "breakdown voltage" not as a visual takeoff, but as the potential where current density exceeds 10 µA/cm² .

Protocol 2: SEI Profiling via Depth-Sensing XPS

Surface characterization must account for the stratified nature of the SEI (organic outer layer, inorganic inner layer).

Workflow:

  • Cycling: Cycle Li||Cu or Li||Si half-cells for 10 cycles (formation phase).

  • Disassembly: Disassemble cells in the glovebox. Rinse electrodes 3x with Dimethyl Carbonate (DMC) to remove residual salt. Do not dry excessively (vacuum drying < 15 mins) to prevent SEI collapse.

  • Transfer: Use a vacuum transfer vessel to move samples to the XPS chamber (air exposure destroys LiF and Li

    
    O).
    
  • Sputtering: Perform Ar

    
     sputtering at 1 keV in 30-second intervals.
    
  • Spectral Analysis:

    • F 1s Region: Track the shift from 688 eV (C-F organic bond) to 685 eV (Li-F inorganic bond) as you sputter deeper.

    • C 1s Region: Monitor the disappearance of C-O/C=O peaks (organic carbonates) and the persistence of carbide species near the electrode surface.

Visualization: Additive Screening Workflow

This logic flow ensures that only viable candidates proceed to resource-intensive full-cell testing.

Screening_Workflow Design Molecular Design (DFT Calculation) Solubility Solubility & Conductivity Check Design->Solubility HOMO/LUMO Target Met? LSV Oxidative Stability (Protocol 1) Solubility->LSV Soluble > 1M? Discard Discard Candidate Solubility->Discard No HalfCell Half-Cell Cycling (Li||Cu or Li||Graphite) LSV->HalfCell Stable > 4.5V? LSV->Discard High Current XPS Interphase Analysis (Protocol 2) HalfCell->XPS High CE? HalfCell->Discard Low CE FullCell Full Cell Validation (Pouch Cell) XPS->FullCell LiF-rich SEI Confirmed?

Figure 2: Stage-gate workflow for the evaluation of novel fluorinated electrolyte additives.

References

  • Prof. Jeff Dahn Group . "Fluoroethylene Carbonate as an Electrolyte Additive for Lithium-Ion Batteries." Journal of The Electrochemical Society, 2000s. (Foundational work establishing FEC for Si anodes).[9]

  • Nie, L., et al. "Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells."[10] The Journal of Physical Chemistry C, 2023.[10] Link

  • Zhang, H., et al. "Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries."[11] Nature Communications, 2022. Link

  • Su, C.C., et al. "Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries." Argonne National Laboratory / OSTI, 2021. Link

  • Schroder, K., et al. "The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes." Chemistry of Materials, 2015.[2] Link

  • Ghaur, A., et al. "Novel Characterized Property of FEC Enhances SEI Formation (Molecular Cling Effect)." MEET Battery Research Center, 2023. Link

  • Dewald, G.F., et al. "Experimental Assessment of the Practical Oxidative Stability of Lithium Thiophosphate Solid Electrolytes." ChemRxiv, 2021. Link

Sources

Methodological & Application

Bis(2,2-difluoroethyl) Carbonate (BDFEC): A High-Performance Electrolyte Additive for Advanced Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of higher energy density and improved safety in lithium-ion batteries (LIBs) has spurred intensive research into novel electrolyte formulations. Electrolyte additives play a pivotal role in this endeavor, offering a cost-effective strategy to enhance battery performance by tailoring the properties of the electrode-electrolyte interphases. Among the array of additives investigated, fluorinated carbonates have emerged as a particularly promising class. This application note provides a comprehensive technical guide on the use of bis(2,2-difluoroethyl) carbonate (BDFEC) as a functional electrolyte additive for researchers, scientists, and professionals in the field of battery technology and material science.

BDFEC, a linear carbonate with two difluoroethyl groups, offers a unique combination of properties that address some of the most critical challenges in modern LIBs, including electrode surface instability, electrolyte decomposition, and flammability. Its primary function is to participate in the formation of a robust and stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), which are crucial for long-term cycling stability and safety.

Mechanism of Action: Engineering Stable Electrode-Electrolyte Interphases

The superior performance of BDFEC as an electrolyte additive is intrinsically linked to its electrochemical decomposition behavior during the initial formation cycles of a lithium-ion battery.

Anode Side: Formation of a LiF-Rich Solid Electrolyte Interphase (SEI)

Similar to other fluorinated additives like fluoroethylene carbonate (FEC), BDFEC possesses a lower reduction potential compared to conventional carbonate solvents such as ethylene carbonate (EC) and dimethyl carbonate (DMC). This allows it to be preferentially reduced on the anode surface during the first charge. The reductive decomposition of BDFEC leads to the formation of a thin, uniform, and mechanically stable SEI layer that is rich in lithium fluoride (LiF).

The presence of a LiF-rich SEI is highly desirable for several reasons:

  • Enhanced Stability: LiF is a wide-bandgap inorganic compound with excellent chemical and thermal stability, which effectively passivates the anode surface and prevents continuous electrolyte decomposition.

  • Improved Ionic Conductivity: The LiF-rich SEI facilitates efficient Li-ion transport while being electronically insulating, which is essential for good rate capability.

  • Suppression of Dendrite Growth: In lithium-metal anodes, a uniform and mechanically robust SEI can suppress the formation and growth of lithium dendrites, a major safety concern.

The decomposition of BDFEC at the anode can be visualized as a multi-step process involving the cleavage of C-O and C-F bonds, ultimately leading to the formation of LiF and various organic and inorganic species that constitute the SEI.

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei_components SEI Composition BDFEC This compound (BDFEC) Anode Graphite/Silicon Anode BDFEC->Anode Preferential Reduction Li_ion Li⁺ Li_ion->Anode Intercalation Solvent EC/DMC SEI Stable SEI Layer Anode->SEI Forms SEI->Li_ion Allows Li⁺ transport SEI->Solvent Blocks solvent reduction LiF LiF (rich) Organic Organic species Inorganic Other inorganics

Caption: Reductive decomposition of BDFEC at the anode surface to form a stable SEI layer.

Cathode Side: Formation of a Protective Cathode Electrolyte Interphase (CEI)

At the cathode, especially in high-voltage applications, the electrolyte can undergo oxidative decomposition, leading to capacity fade and safety issues. Fluorinated carbonates like BDFEC can also contribute to the formation of a protective CEI layer. This layer mitigates the parasitic reactions between the electrolyte and the highly reactive cathode surface, thereby improving the cycling stability and thermal stability of high-voltage cathode materials like LiNiₓMnᵧCo₂O₂ (NMC) and LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA). The use of fluorinated electrolytes has been shown to prevent transition metal dissolution from the cathode, a significant degradation mechanism in high-voltage cells.

Performance Benefits and Applications

The incorporation of BDFEC as an electrolyte additive can lead to significant improvements in various aspects of lithium-ion battery performance.

Performance MetricWithout BDFECWith BDFEC AdditiveSource
First Cycle Coulombic Efficiency LowerHigher
Capacity Retention Significant fade over cyclesImproved long-term stability
Rate Capability Limited at high C-ratesEnhanced performance
Thermal Stability Prone to thermal runawayImproved safety characteristics
High-Voltage Performance Prone to electrolyte oxidationStable cycling at higher voltages

Note: The specific performance improvements can vary depending on the cell chemistry, BDFEC concentration, and testing conditions.

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of BDFEC.

Materials:

  • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))

  • Lithium hexafluorophosphate (LiPF₆) salt (battery grade)

  • This compound (BDFEC) (battery grade, >99.9% purity)

  • Anhydrous solvent for rinsing (e.g., DMC)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Glovebox Environment: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.

  • Solvent Mixture Preparation: Prepare the desired volume of the base solvent mixture. A common composition is EC:EMC (3:7 by weight) or EC:DMC:EMC (1:1:1 by volume).

  • Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration, typically 1.0 M. Continue stirring until the salt is completely dissolved. This is the baseline electrolyte .

  • Additive Incorporation: To a known volume of the baseline electrolyte, add the calculated volume or weight of BDFEC to achieve the desired concentration (e.g., 1-5 wt%).

  • Homogenization: Stir the final electrolyte solution for several hours to ensure complete homogenization.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing of the BDFEC-containing electrolyte.

Materials:

  • Graphite anode and a suitable cathode (e.g., LiCoO₂, NMC811)

  • Celgard separator

  • 2032 coin cell components (casings, spacers, springs)

  • The prepared electrolyte with BDFEC

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Drying: Dry the electrodes and separator in a vacuum oven overnight (e.g., 120°C for electrodes, 60°C for the separator) to remove any moisture.

  • Assembly in Glovebox: a. Place the negative casing (anode cap) on the work surface. b. Place the anode on the center of the casing. c. Add a few drops of the prepared electrolyte to wet the anode surface. d. Place the separator on top of the anode. e. Add a few more drops of electrolyte to wet the separator. f. Place the cathode on top of the separator. g. Add a final few drops of electrolyte. h. Place a spacer and then a spring on top of the cathode. i. Carefully place the positive casing (cathode cap) on top.

  • Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the coin cell.

  • Resting: Let the assembled cell rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes and separator.

Coin_Cell_Assembly Start Start: Inside Glovebox Dry Dry Electrodes & Separator Start->Dry Place_Anode_Cap Place Negative Casing Dry->Place_Anode_Cap Place_Anode Place Anode Place_Anode_Cap->Place_Anode Wet_Anode Add Electrolyte Place_Anode->Wet_Anode Place_Separator Place Separator Wet_Anode->Place_Separator Wet_Separator Add Electrolyte Place_Separator->Wet_Separator Place_Cathode Place Cathode Wet_Separator->Place_Cathode Add_Spacer_Spring Add Spacer & Spring Place_Cathode->Add_Spacer_Spring Place_Cathode_Cap Place Positive Casing Add_Spacer_Spring->Place_Cathode_Cap Crimp Crimp Cell Place_Cathode_Cap->Crimp Rest Rest Cell (12h) Crimp->Rest End Ready for Testing Rest->End

Caption: Workflow for the assembly of a 2032-type coin cell.

Electrochemical Evaluation

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Equipment:

  • Battery cycler (e.g., Maccor, Arbin)

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Formation Cycles:

    • Perform 2-3 initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10). This is a critical step for the formation of a stable SEI.

    • The voltage window will depend on the electrode materials (e.g., 3.0-4.2 V for NMC/graphite).

  • Cycling Performance:

    • Cycle the cells at various C-rates (e.g., C/5, 1C, 5C) for an extended number of cycles (e.g., 100-500).

    • Record the charge and discharge capacities, coulombic efficiency, and energy efficiency for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the EIS of the cells at different states of charge (SOC) and after a certain number of cycles (e.g., after formation, after 100 cycles).

    • The impedance spectra provide valuable information about the charge transfer resistance, SEI resistance, and other internal resistances of the cell. The frequency range is typically from 100 kHz to 10 mHz.

Post-Mortem Analysis (Optional)

Objective: To analyze the chemical composition of the SEI layer.

Technique: X-ray Photoelectron Spectroscopy (XPS)

Procedure:

  • Carefully disassemble the cycled coin cells in an argon-filled glovebox.

  • Gently rinse the anode with an anhydrous solvent (e.g., DMC) to remove residual electrolyte.

  • Dry the anode under vacuum.

  • Transfer the anode to the XPS instrument using an air-tight transfer vessel to avoid exposure to air and moisture.

  • Acquire high-resolution XPS spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s) to identify the chemical species present in the SEI.

Safety and Handling

This compound is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures involving electrolytes and cell assembly should be conducted in a controlled environment, such as an argon-filled glovebox, to prevent exposure to moisture and air.

Conclusion

This compound is a highly effective electrolyte additive for improving the performance and safety of lithium-ion batteries. Its ability to form a stable, LiF-rich SEI on the anode and a protective CEI on the cathode leads to enhanced cycling stability, better rate capability, and improved safety, particularly in high-voltage applications. The protocols outlined in this application note provide a framework for researchers to effectively incorporate and evaluate BDFEC in their lithium-ion battery research and development efforts.

References

  • Application Notes and Protocols for Dilithium Sulfite as an Electrolyte Additive in Lithium-Ion Batteries. Benchchem.
  • Smart, M. C., & Bugga, R. V. (2025, July 15). Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes. NASA Technical Reports Server.
  • Mechanistic insights into the thermodynamics and kinetics underlying the reductive decomposition of fluoroethylene and difluoroethylene carbonates for SEI formation in LIBs. RSC Publishing.
  • Effect

Advanced Application Note: Bis(2,2-difluoroethyl) Carbonate (BDFEC) in High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Bis(2,2-difluoroethyl) carbonate (BDFEC) , CAS [916678-16-5], represents a critical class of fluorinated linear carbonates designed to bridge the gap between conventional alkyl carbonates and perfluorinated solvents.

As lithium-ion battery (LIB) operating voltages push beyond 4.4V (vs. Li/Li⁺) to maximize energy density, conventional solvents like Diethyl Carbonate (DEC) suffer from rapid oxidative decomposition. While heavily fluorinated analogs like Bis(2,2,2-trifluoroethyl) carbonate (TFEC) offer superior stability, they often exhibit poor salt solubility and high viscosity.

BDFEC occupies the "Goldilocks" zone:

  • Oxidative Stability: The electron-withdrawing fluorine atoms lower the HOMO energy level, extending anodic stability up to ~5.0V.

  • Solvation Capability: With only four fluorine atoms (compared to six in TFEC), BDFEC retains sufficient polarity to solvate lithium salts (LiPF₆, LiFSI) effectively.

  • Interphase Engineering: It participates in the formation of a thin, inorganic-rich Cathode Electrolyte Interphase (CEI) that suppresses transition metal dissolution.

Material Specifications & Properties

Before formulation, verify the physicochemical properties of the neat solvent.

PropertyValue / RangeRelevance
Chemical Name This compoundCore Solvent
Abbreviation BDFEC-
CAS Number 916678-16-5Identification
Molecular Formula C₅H₆F₄O₃-
Molecular Weight 190.09 g/mol Stoichiometry
Purity Requirement ≥ 99.9% (Battery Grade)Impurities (H₂O, HF) cause failure
Water Content < 10 ppmCritical for hydrolysis prevention
Acid Content (HF) < 20 ppmPrevents cathode corrosion
Oxidation Potential ~5.2 V vs. Li/Li⁺High-voltage applicability
Melting Point < -20°C (Estimated)Low-temp performance

Mechanistic Action

The following diagram illustrates the dual-protection mechanism of BDFEC in a high-voltage cell (NMC811 or similar cathode).

BDFEC_Mechanism Electrolyte Electrolyte Bulk (LiPF6 in EC/BDFEC) Cathode High-Voltage Cathode (>4.4V vs Li/Li+) Electrolyte->Cathode High V Contact Oxidation Oxidative Decomposition (Suppressed) Electrolyte->Oxidation High Potential BDFEC_Action BDFEC (Low HOMO) Electrolyte->BDFEC_Action Anode Graphite/Si Anode Oxidation->Cathode Metal Dissolution CEI CEI Formation (LiF-rich, Thin) CEI->Cathode Passivates Surface SEI SEI Modification (Synergistic with FEC) SEI->Anode Stabilizes BDFEC_Action->Oxidation Inhibits BDFEC_Action->CEI Decomposes to form BDFEC_Action->SEI Minor Contribution

Figure 1: Mechanistic pathway of BDFEC. The fluorinated backbone lowers the Highest Occupied Molecular Orbital (HOMO), making the solvent resistant to electron loss at the cathode surface. Controlled decomposition forms a LiF-rich CEI layer that prevents further electrolyte consumption.

Protocol: Electrolyte Formulation

Safety Warning: Handle all materials in an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm). Fluorinated carbonates can release HF upon hydrolysis. Wear butyl rubber gloves and safety glasses.

Materials
  • Solvent A (High Dielectric): Ethylene Carbonate (EC) or Fluoroethylene Carbonate (FEC).

  • Solvent B (Viscosity Modifier/Stabilizer): BDFEC (this compound) .

  • Salt: LiPF₆ (1.0 M - 1.2 M) or LiFSI.

  • Additives (Optional): 1,3-Propane Sultone (PS) or Vinylene Carbonate (VC) (0.5 - 1.0 wt%).

Step-by-Step Formulation
  • Preparation of Solvent Blend:

    • Standard high-voltage blend ratio: EC:BDFEC (3:7 vol%) or FEC:BDFEC (3:7 vol%) for ultra-high voltage (>4.6V).

    • Note: Unlike DEC, BDFEC is denser (~1.4 g/mL). Gravimetric mixing is recommended for precision.

    • Calculation: To make 10g of EC:BDFEC (3:7 wt%):

      • Weigh 3.0g Ethylene Carbonate (solid, melt at 40°C before weighing).

      • Weigh 7.0g BDFEC (liquid).

      • Mix in a PTFE or HDPE bottle. Vortex for 5 minutes until homogeneous.

  • Drying (Critical Step):

    • Add activated molecular sieves (4Å or 3Å, pre-dried at 300°C) to the solvent blend (approx. 5-10% w/v).

    • Let stand for 24 hours.

    • Filter through a 0.2 µm PTFE syringe filter to remove particulates.

  • Salt Addition:

    • Slowly add LiPF₆ to the solvent blend.

    • Caution: Reaction is exothermic. Add in 3-4 aliquots, cooling the vessel if necessary.

    • Stir magnetically for 4-6 hours until fully dissolved.

  • Quality Control:

    • Visually inspect: Solution should be clear and colorless.

    • Karl Fischer Titration: Confirm H₂O < 15 ppm.

    • HF Titration: Confirm acid < 30 ppm.

Protocol: Electrochemical Testing

A. Linear Sweep Voltammetry (LSV) - Oxidation Stability

Objective: Determine the anodic stability limit.

  • Cell Setup: 3-electrode coin cell or beaker cell.

    • Working Electrode: Platinum (Pt) disk or Al foil.

    • Counter Electrode: Lithium metal.

    • Reference Electrode: Lithium metal.[1]

  • Method:

    • OCV hold for 2 hours.

    • Sweep from OCV to 6.0 V vs. Li/Li⁺.

    • Scan Rate: 0.1 mV/s or 1.0 mV/s.

  • Analysis: Define the breakdown voltage as the point where current density exceeds 0.05 mA/cm².

    • Target: BDFEC blend should remain stable > 5.0 V.

B. Full Cell Cycling (NMC811 || Graphite)

Objective: Validate long-term high-voltage performance.

  • Assembly: 2032 Coin Cells.

    • Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811). Loading: ~10-15 mg/cm².

    • Anode: Graphite.[2]

    • Separator: PE/PP (Celgard 2500) or glass fiber.

    • Electrolyte: 40-60 µL of prepared BDFEC formulation.

  • Formation Protocol (Crucial for Fluorinated Solvents):

    • Rest: 12 hours at 25°C (wetting).

    • Cycle 1-3: Charge at 0.1 C to 4.5 V (or 4.6 V). Discharge at 0.1 C to 2.8 V.

    • Observation: Monitor the first cycle Coulombic Efficiency (CE). Fluorinated solvents may show slightly lower initial CE due to SEI/CEI formation, but this stabilizes the cell.

  • Cycling Test:

    • Rate: 0.5 C Charge / 1.0 C Discharge.

    • Voltage Range: 2.8 V – 4.5 V.[2]

    • Temperature: 25°C and 45°C (High-temp stability is a key benefit of BDFEC).

Performance Analysis & Troubleshooting

Expected Data Profile
ParameterStandard Electrolyte (1M LiPF₆ in EC/DEC)BDFEC Electrolyte (1M LiPF₆ in EC/BDFEC)
Oxidation Limit ~4.4 V> 5.2 V
Viscosity (25°C) Low (~3 cP)Moderate (~5-8 cP)
Ionic Conductivity High (~10 mS/cm)Moderate (~6-8 mS/cm)
Flammability Highly FlammableNon-flammable / Self-extinguishing
Capacity Retention (100 cycles, 4.5V) < 80%> 92%
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Overpotential / Low Capacity High viscosity or poor wetting.Increase EC content (e.g., from 30% to 40%). Ensure 12h wetting period.
Rapid Capacity Fade (First 10 cycles) Poor SEI formation on Graphite.BDFEC is cathode-focused. Ensure 1-2% VC or 5-10% FEC is present to stabilize the anode.
Electrolyte Discoloration (Yellow/Brown) HF generation / Moisture contamination.Re-dry solvents with molecular sieves. Check glovebox atmosphere.

Synthesis & Sourcing (Contingency)

If commercial BDFEC (CAS 916678-16-5) is unavailable, it can be synthesized via transesterification, though this requires a fully equipped organic synthesis lab.

  • Precursors: 2,2-difluoroethanol + Triphosgene (or Carbonyldiimidazole).

  • Reaction:

    
    
    
  • Purification: Fractional distillation under reduced pressure is mandatory to remove trace alcohols and acids.

References

  • Xia, L., et al. (2016).[3] "Fluorinated Electrolyte for High Voltage Lithium-Ion Cells."[2][3] Journal of Power Sources. (Discusses the general class of fluorinated carbonates including TFEC and analogs).

  • Zhang, Z., et al. (2015). "Fluorinated electrolytes for 5 V Li-ion battery." Energy & Environmental Science. (Foundational work on HOMO levels of fluorinated solvents).

  • Patent WO2015179205A1. "Nonaqueous electrolyte compositions." (Explicitly lists this compound as a high-voltage solvent).[1][4]

  • Patent WO2016025589A1. "Nonaqueous electrolyte compositions comprising sultone and fluorinated solvent." (Details formulations using BDFEC).

  • PubChem Compound Summary. "this compound."[5] National Center for Biotechnology Information.

Sources

Application Note: Electrochemical Stability Window Determination for Bis(2,2-difluoroethyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for determining the Electrochemical Stability Window (ESW) of Bis(2,2-difluoroethyl) carbonate , a critical fluorinated solvent for high-voltage Lithium-ion battery (LIB) electrolytes.

Executive Summary

This compound is a fluorinated linear carbonate designed to extend the anodic stability of electrolytes beyond the 4.5 V vs. Li/Li⁺ limit of conventional solvents (e.g., DEC, DMC). Its electron-withdrawing fluorine atoms lower the Highest Occupied Molecular Orbital (HOMO) energy, thereby increasing resistance to oxidative decomposition at high-voltage cathodes (e.g., NMC811, LNMO).

This guide outlines the Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) protocols required to empirically define the ESW. It emphasizes the differentiation between intrinsic stability (on Platinum) and practical stability (on Aluminum/Cathode materials).

Core Principles & Mechanism

The Electrochemical Stability Window is the voltage range within which the electrolyte does not undergo significant oxidation (anodic limit) or reduction (cathodic limit).

  • Anodic Limit (Oxidation): The potential where electron transfer from the solvent to the positive electrode becomes kinetically significant. For DFDEC, this is expected to be > 5.2 V vs. Li/Li⁺ .

  • Cathodic Limit (Reduction): The potential where the solvent accepts electrons. While fluorinated solvents are generally more prone to reduction than their non-fluorinated counterparts, they often form a stable Solid Electrolyte Interphase (SEI).

Critical Consideration: The "breakdown voltage" is not a thermodynamic constant but an operational parameter defined by a specific cutoff current density (typically


 or the onset of exponential current rise).

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Solvent This compound (>99.9%)Test Analyte. Critical:

, Acid (HF)

.
Salt

or

(Battery Grade, 99.99%)
Charge carrier (Standard concentration:

).
Reference Lithium Metal Ribbon (99.9%)Reference (

) and Counter Electrode (

).
Working Electrode 1 Platinum (Pt) Disk (

dia.)
Determines intrinsic oxidative stability (inert surface).
Working Electrode 2 Aluminum (Al) Foil Determines corrosion stability (mimics cathode current collector).
Working Electrode 3 Glassy Carbon Determines reductive stability (mimics carbon anode).
Instrumentation
  • Potentiostat/Galvanostat: Capable of low-current measurement (nA range) and high compliance voltage (> 10 V).

  • Electrochemical Cell: 3-Electrode glass cell (air-tight) or Swagelok-type cell.

  • Environment: Argon-filled Glovebox (

    
    ).
    

Experimental Protocol

Workflow Overview

The following diagram illustrates the sequential workflow for accurate ESW determination.

ESW_Protocol Prep Electrolyte Preparation (1M LiPF6 in DFDEC) Assembly Cell Assembly (3-Electrode Config) Prep->Assembly OCV OCV Stabilization (2-4 Hours) Assembly->OCV LSV_Anodic Anodic LSV (OCV -> 6.0V) OCV->LSV_Anodic Cell A LSV_Cathodic Cathodic LSV (OCV -> 0.0V) OCV->LSV_Cathodic Cell B Analysis Data Analysis (Cutoff: 0.1 mA/cm²) LSV_Anodic->Analysis LSV_Cathodic->Analysis

Figure 1: Operational workflow for electrochemical stability window determination.

Step-by-Step Methodology

Step 1: Electrolyte Preparation

  • Inside the glovebox, dissolve

    
    
    
    
    
    into pure this compound.
  • Stir magnetically for 6 hours at

    
     until fully dissolved.
    
  • Validation: Visually inspect for clarity. Any turbidity indicates moisture contamination or salt impurities.

Step 2: Cell Assembly (3-Electrode Configuration)

  • Working Electrode (WE): Polished Pt disk (Anodic scan) or Glassy Carbon (Cathodic scan). Note: Polish with

    
     alumina slurry, rinse with anhydrous DMC, and dry before use.
    
  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal foil.

  • Separator: Glass fiber (Whatman GF/D) soaked in

    
     of the prepared electrolyte.
    

Step 3: OCV Stabilization

  • Connect the cell to the potentiostat.

  • Monitor the Open Circuit Voltage (OCV) for 2–4 hours.

  • Criterion: The drift should be

    
     before proceeding.
    

Step 4: Linear Sweep Voltammetry (LSV)

  • Anodic Scan (Oxidation Limit):

    • Start Potential: OCV (typically

      
      ).
      
    • End Potential:

      
       vs. 
      
      
      
      .
    • Scan Rate:

      
       (Slow scan is crucial to minimize capacitive current contributions).
      
  • Cathodic Scan (Reduction Limit):

    • Start Potential: OCV.[1]

    • End Potential:

      
       vs. 
      
      
      
      .
    • Scan Rate:

      
      .
      

Step 5: Cyclic Voltammetry (Reversibility Check)

  • Perform 3 cycles between

    
     and 
    
    
    
    at
    
    
    .
  • Observation: If the anodic current decreases in subsequent cycles, it indicates passivation (SEI formation). If it increases, it indicates solvent decomposition or electrode corrosion.

Data Analysis & Interpretation

The "Stability Window" is defined by the potentials where the faradaic current density exceeds a specific threshold.

ParameterStandard ThresholdInterpretation for DFDEC
Onset Potential (

)
Tangent MethodThe voltage where current begins to deviate linearly from the baseline.
Practical Limit (

)

The operational voltage limit for battery cells.
Strict Limit (

)

Used for high-precision academic reporting.

Expected Results for DFDEC:

  • Anodic Limit (Pt):

    
     vs. 
    
    
    
    (Significantly higher than DEC's
    
    
    ).
  • Anodic Limit (Al): May show a passivation dip around

    
     (Al passivation) followed by stability up to 
    
    
    
    .
  • Cathodic Limit:

    
     to 
    
    
    
    (Reduction often leads to SEI formation).
Visualization of Electrochemical Cell Setup

Cell_Setup cluster_Cell Electrochemical Cell (Argon Atmosphere) Potentiostat Potentiostat WE RE CE WE Working Electrode (Pt Disk or Al Foil) Target Interface Potentiostat:WE->WE RE Reference Electrode (Li Metal) Stable Potential Potentiostat:RE->RE CE Counter Electrode (Li Metal) Charge Balance Potentiostat:CE->CE Electrolyte Electrolyte 1M LiPF6 in DFDEC WE->Electrolyte RE->Electrolyte CE->Electrolyte

Figure 2: Three-electrode cell configuration for precise potential control.

Troubleshooting & Quality Control

  • Issue: High Background Current (< 4.0 V).

    • Cause: Moisture contamination (> 20 ppm).

    • Remedy: Dry solvent over molecular sieves (3Å or 4Å) for 48 hours. Verify with Karl Fischer titration.

  • Issue: Anodic Peak at ~4.2 V on Aluminum.

    • Cause: Corrosion of Al current collector (pitting).

    • Remedy: This is a critical failure mode. Confirm if LiPF₆ (which passivates Al) is used. If using LiFSI, Al corrosion is more likely; add DFDEC as a co-solvent rather than pure solvent to verify passivation.

  • Issue: No clear breakdown voltage.

    • Cause: Scan rate too fast (

      
      ).
      
    • Remedy: Reduce scan rate to

      
       to minimize double-layer charging current.
      

References

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503-11618.

  • Zhang, Z., et al. (2013). "Fluorinated electrolytes for 5 V Li-ion battery chemistries." Energy & Environmental Science, 6, 1806-1810.

  • Bongu, C., et al. (2019). "Determining the Electrochemical Stability Window of Electrolytes: A Methodological Review." Journal of The Electrochemical Society, 166(10), A1769.

  • PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine.

  • Su, C.-C., et al. (2021). "Fluorinated Carbonates for High-Voltage Li-Ion Batteries."[3][4] Journal of Power Sources, 481, 228896.

Sources

Application Note: Purity Assessment of Bis(2,2-difluoroethyl) Carbonate via GC/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and battery materials scientists. It prioritizes practical "field-proven" logic over generic textbook instructions.

Methodology for High-Voltage Lithium-Ion Battery Electrolyte Additives

Abstract

Bis(2,2-difluoroethyl) carbonate (DFDEC) is a critical high-voltage solvent and additive for Lithium-Ion Batteries (LIBs), utilized to stabilize the Solid Electrolyte Interphase (SEI) on silicon-graphite anodes and high-nickel cathodes. Its purity is a Critical Quality Attribute (CQA); trace protic impurities (e.g., fluorinated alcohols) can catalyze the hydrolysis of LiPF₆, generating hydrofluoric acid (HF) and causing cell failure. This guide details a robust Gas Chromatography-Mass Spectrometry (GC/MS) protocol for assessing DFDEC purity, emphasizing the separation of synthesis-related impurities and mass spectral interpretation.

Chemical Profile & Critical Quality Attributes

Understanding the analyte's physicochemical nature is the prerequisite for method development.

PropertySpecificationAnalytical Implication
Compound Name This compoundTarget Analyte
CAS Number 164864-13-5 (Generic) / 916678-16-5Verification ID
Structure

Mid-polar, electrophilic carbonyl
Molecular Weight 190.09 g/mol Parent Ion (

) often weak in EI
Boiling Point ~150–160 °C (Est.)[1][2]Elutes mid-chromatogram
Key Impurities 2,2-Difluoroethanol, HF, WaterMust separate alcohol from main peak

Method Development Strategy

Column Selection: The Polarity Dilemma

While non-polar columns (e.g., 5% Phenyl-arylene, DB-5ms ) are standard for general purity, they often fail to adequately resolve short-chain fluorinated alcohols (the primary synthesis impurity) from the solvent peak due to tailing.

  • Recommendation: Use a 6% Cyanopropyl-phenyl (e.g., DB-624, VF-624ms) phase.

  • Why? The cyanopropyl functionality interacts with the lone pairs on the fluorine and oxygen atoms, providing superior selectivity for separating the polar 2,2-difluoroethanol from the carbonate ester.

Injection Port Dynamics (Thermal Stability)

Fluorinated carbonates can undergo thermal decomposition (decarboxylation) in hot, active injection ports.

  • Mitigation: Use a deactivated split liner with quartz wool . Avoid standard glass wool if HF is suspected, as it reacts with silica, creating active sites that degrade the analyte before it reaches the column.

Experimental Protocol

Reagents and Standards
  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

    • Critical Note:Do NOT use Methanol or Ethanol. These will induce transesterification in the injector, creating false impurity peaks (e.g., Methyl 2,2-difluoroethyl carbonate).

  • Internal Standard (ISTD): Naphthalene-d8 or Azulene (chemically inert, distinct retention).

Sample Preparation[3]
  • Blank Preparation: Inject pure DCM to ensure system cleanliness.

  • Standard Prep: Dissolve authentic DFDEC standard to 1000 µg/mL in DCM.

  • Sample Prep: Dilute the bulk DFDEC sample 1:100 in DCM (approx. 10 mg/mL).

    • Why High Concentration? To detect trace impurities at <0.1% levels.

  • Filtration: Use a 0.2 µm PTFE syringe filter (avoid Nylon due to solvent incompatibility).

GC/MS Instrument Parameters
ParameterSettingRationale
Inlet Temp 240 °CHigh enough to volatilize, low enough to limit degradation.
Injection Mode Split (50:1)Prevents column saturation and MS detector overload.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible retention times.
Column DB-624 (30m x 0.25mm x 1.4µm)Thick film improves peak shape for volatiles.
Oven Program 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)Slow ramp separates low-BP alcohol impurities.
Transfer Line 250 °CPrevents condensation of high-boilers.
Ion Source EI (70 eV), 230 °CStandard fragmentation energy.
Scan Range m/z 29 – 300Captures low mass fluorinated fragments.

Analytical Workflow & Logic (Visualization)

The following diagram illustrates the decision matrix for identifying impurities and validating the run.

GCMS_Workflow cluster_Analysis Data Interpretation Start Sample Injection Sep GC Separation (DB-624) Start->Sep Detect MS Detection (EI Source) Sep->Detect MainPeak Main Peak @ ~12-14 min (DFDEC) Detect->MainPeak Impurity1 Early Eluter @ ~4 min (2,2-Difluoroethanol) Detect->Impurity1 Impurity2 Shoulder/Late Peaks (Mixed Carbonates/Dimers) Detect->Impurity2 Decision Check Fragmentation Pattern MainPeak->Decision Impurity1->Decision Result_Pass Pass: Purity > 99.5% No Alcohol Detected Decision->Result_Pass Clean Spectrum Result_Fail Fail: High Alcohol Content (Risk of HF formation) Decision->Result_Fail m/z 51, 64, 83 present in background

Figure 1: Analytical workflow for DFDEC purity assessment, highlighting the critical separation of the alcohol precursor.

Data Analysis & Interpretation

Mass Spectral Fragmentation (EI Source)

Fluorinated carbonates do not fragment like standard hydrocarbons. The electron-withdrawing nature of fluorine dictates the cleavage.

Proposed Fragmentation Pathway for DFDEC (MW 190):

  • Molecular Ion (

    
    ):  m/z 190 (Often very weak or absent).
    
  • Alpha-Cleavage (Primary Fragment): Loss of the fluoro-alkoxy group.

    • Cleavage at the carbonyl oxygen.

    • Fragment:

      
      .
      
  • McLafferty-like Rearrangement:

    • Loss of

      
       is common in carbonates.
      
  • Characteristic Fluorine Fragments (Diagnostic):

    • m/z 51 (

      
      ):  Dominant peak for difluoroethyl groups.
      
    • m/z 65 (

      
      ):  The difluoroethyl cation.
      
    • m/z 83 (

      
      ):  The alkoxy fragment.
      

Impurity Identification:

  • 2,2-Difluoroethanol (MW 82): Look for m/z 51 (

    
    ) and m/z 31  (
    
    
    
    is suppressed by F, so look for m/z 64 or m/z 51 base peaks).
  • HF (Hydrofluoric Acid): Cannot be easily detected by standard GC/MS (m/z 20) due to background water/air, but its presence is inferred by peak tailing and column bleed.

Quantification Strategy

For high-precision purity ("Assay"), use the Corrected Area Normalization method:



Note: Since RRFs (Relative Response Factors) are rarely known for all impurities, Area % is the standard industry proxy, provided the column is not overloaded.

Troubleshooting & System Suitability

System Suitability Test (SST)

Before running samples, inject a "System Suitability Mix" containing:

  • DFDEC (Analyte)

  • 2,2-Difluoroethanol (Known Impurity)

  • Toluene (Solvent)

Acceptance Criteria:

  • Resolution (

    
    ):  > 1.5 between Toluene and Difluoroethanol.
    
  • Tailing Factor (

    
    ):  < 1.2 for the alcohol peak (indicates inert flow path).
    
  • S/N Ratio: > 10:1 for the alcohol at 0.05% concentration.

Common Issues
SymptomProbable CauseCorrective Action
Peak Tailing (Alcohol) Active sites in liner/columnReplace liner; trim column (10-20 cm).
Ghost Peaks (m/z 149) PhthalatesCheck septum bleed or solvent contamination.
Split Peaks Solvent mismatchEnsure sample solvent (DCM) focuses well on the column.
Missing

Ion
Hard IonizationRely on fragment ions (m/z 51, 65, 83) for ID.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Fluorocarbons and Derivatives.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • Smart, B. E. (2001). Fluorine Substituent Effects (on bioactivity and chemical stability). Journal of Fluorine Chemistry.
  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. [Link]

  • Agilent Technologies. (2020). Analysis of Carbonate Solvents in Lithium Ion Battery Electrolyte using GC/MS. Application Note 5994-1863EN. [Link]

Sources

Troubleshooting & Optimization

Understanding the degradation mechanism of Bis(2,2-difluoroethyl) carbonate in batteries.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Electrolyte Materials Division
Introduction: The DFDEC Architecture

Welcome to the technical support portal for fluorinated linear carbonates. You are likely using Bis(2,2-difluoroethyl) carbonate (DFDEC) to extend the oxidative stability window of your electrolyte beyond 4.3V vs. Li/Li⁺.

Unlike standard diethyl carbonate (DEC), DFDEC incorporates electron-withdrawing fluorine atoms at the


-position (

). This structural modification lowers the Highest Occupied Molecular Orbital (HOMO) energy, effectively suppressing oxidative decomposition on high-voltage cathodes (e.g., NMC811, Li-rich Mn-based). However, this stability comes with unique degradation pathways that differ from non-fluorinated solvents.

This guide addresses the specific "silent killers" of cell performance linked to DFDEC: HF generation , reductive defluorination , and transesterification .

Troubleshooting Guide (Q&A)
Module A: High Voltage Instability & Gas Generation

Q1: I am observing capacity fade and cell swelling in my NMC811/Graphite cells cycled at 4.5V. I thought DFDEC was stable at this voltage?

Diagnosis: While DFDEC is more stable than DEC, it is not immune to oxidation. The degradation mechanism at high voltage involves hydrogen abstraction from the


-carbon (the 

group next to the oxygen).
  • The Mechanism:

    • Oxidation: The cathode surface abstracts a proton (

      
      ) from the 
      
      
      
      group.
    • Radical Formation: This forms a radical intermediate that is unstable.

    • Decomposition: The radical typically decomposes into

      
       (gas) and fluorinated aldehydes or alcohols.
      
    • Crosstalk: These oxidized species migrate to the anode, disrupting the SEI (Solid Electrolyte Interphase).

Corrective Action:

  • Check Cutoff Voltage: Ensure your upper cutoff does not exceed 4.6V without additional film-forming additives (like LiPO2F2).

  • Gas Analysis: Perform GC-MS on the vented gas. If you see high levels of

    
     and 
    
    
    
    , it confirms oxidative decomposition (CO2) and subsequent proton reduction at the anode (H2).
Module B: High Impedance & "Thick" SEI

Q2: My initial cycle Coulombic Efficiency (ICE) is low, and impedance (EIS) shows a massive interfacial resistance rise. Why?

Diagnosis: This is a classic symptom of aggressive reductive defluorination . Unlike EC (Ethylene Carbonate) which polymerizes to form a flexible SEI, DFDEC tends to decompose rapidly on the graphite anode to form inorganic LiF (Lithium Fluoride).

  • The Mechanism:

    • 
       (Defluorination).
      
    • Excessive LiF is highly resistive to

      
       transport if it forms thick, non-uniform agglomerates rather than a thin layer.
      

Corrective Action:

  • Use a Synergistic Additive: Do not use DFDEC as the sole SEI former. Add 1-2% Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) .[1] These additives reduce before DFDEC, creating a polymeric scaffold that suppresses the continuous decomposition of the DFDEC.

  • Step-Charging: Apply a slow charging protocol (C/20) during the first formation cycle to allow orderly LiF crystal growth.

Module C: Electrolyte Acidity & Corrosion

Q3: The electrolyte turns slightly yellow/brown, and I detect transition metal dissolution from the cathode. Is DFDEC acidic?

Diagnosis: DFDEC itself is neutral, but it is highly susceptible to hydrolysis if trace moisture (<20 ppm) is present. The electron-withdrawing fluorine atoms make the carbonyl carbon more electrophilic, increasing its reactivity with water.

  • The Mechanism:

    • The generated HF (Hydrofluoric Acid) attacks the cathode (leaching Mn/Ni/Co) and corrodes the current collectors.

Corrective Action:

  • Strict Moisture Control: Your Karl Fischer titration must read <10 ppm water before filling.

  • Acid Scavengers: Incorporate an HF scavenger like HTCN (1,3,6-Hexanetricarbonitrile) or carbodiimide additives to neutralize HF immediately upon formation.

Experimental Protocols
Protocol A: Post-Mortem Surface Analysis (XPS)

To distinguish DFDEC-derived SEI from standard carbonate SEI.

  • Disassembly: Open cell in an Ar-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Washing: Rinse the electrode gently with anhydrous Dimethyl Carbonate (DMC) for 30 seconds to remove residual salt. Do not soak, as this may dissolve organic SEI components.

  • Transfer: Use a vacuum transfer vessel to move the sample to the XPS chamber (avoid air exposure).

  • Target Peaks:

    • F 1s: Look for peak at 685 eV (LiF, inorganic) vs. 688 eV (C-F organic bond). A high 685/688 ratio indicates excessive DFDEC reduction.

    • C 1s: Look for the

      
       signature around 290-291 eV .
      
Protocol B: GC-MS for Transesterification Detection

To determine if DFDEC is reacting with other solvents (e.g., EMC).

  • Sampling: Extract 0.5 mL of electrolyte from a cycled cell.

  • Dilution: Dilute 1:10 in anhydrous Dichloromethane (DCM).

  • GC Parameters:

    • Column: DB-5ms or equivalent.

    • Temp Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
  • Target Analytes:

    • Reactants: DFDEC, EMC.

    • Product (Transesterification): 2,2-difluoroethyl methyl carbonate.

    • Note: If this "hybrid" carbonate appears, it confirms catalytic exchange, often driven by alkoxides generated at the anode.

Mechanistic Visualization

The following diagrams illustrate the competing degradation pathways of DFDEC.

Figure 1: Electrochemical Degradation Pathways

This diagram maps the divergence between anodic oxidation (Cathode) and cathodic reduction (Anode).

DFDEC_Degradation cluster_Anode Anode Surface (Reduction) cluster_Cathode Cathode Surface (Oxidation > 4.5V) DFDEC This compound (DFDEC) Red_Step1 1e- Reduction (Radical Anion) DFDEC->Red_Step1 Low Potential (< 1.0V) Ox_Step1 H-Abstraction (alpha-C Radical) DFDEC->Ox_Step1 High Potential (> 4.5V) LiF LiF Precipitation (Inorganic SEI) Red_Step1->LiF C-F Bond Cleavage Defluoro Defluorinated Alkyl Carbonates (Organic SEI) Red_Step1->Defluoro Radical Recombination Gas_H2 H2 Gas (If trace water present) Red_Step1->Gas_H2 Proton Reduction CO2 CO2 Evolution (Gas Swelling) Ox_Step1->CO2 Decomposition Acid Fluorinated Acids/Aldehydes (Soluble Species) Ox_Step1->Acid Reaction with Electrolyte

Caption: Figure 1. Dual degradation mechanism of DFDEC. Note that LiF formation is the dominant cathodic pathway, while H-abstraction drives anodic failure.

Figure 2: Hydrolysis & HF Loop (The "Silent Killer")

This diagram illustrates how trace water triggers a self-sustaining corrosion cycle.

Hydrolysis_Loop Water Trace H2O (< 20ppm) Reaction Hydrolysis Reaction Water->Reaction DFDEC DFDEC (Solvent) DFDEC->Reaction HF HF (Hydrofluoric Acid) Reaction->HF Alcohol 2,2-difluoroethanol Reaction->Alcohol Cathode Cathode (NMC/LCO) HF->Cathode Etching Cathode->Water Surface Condensation (Regenerates H2O) Metal_Ions Dissolved Metals (Mn2+, Ni2+) Cathode->Metal_Ions Leaching Metal_Ions->DFDEC Catalyzes further decomposition

Caption: Figure 2. The autocatalytic hydrolysis loop. HF generation etches the cathode, releasing water and metal ions, which further catalyze electrolyte degradation.

Quantitative Data Summary

Table 1: Comparative Stability of Linear Carbonates

PropertyDiethyl Carbonate (DEC)This compound (DFDEC)Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)
Oxidation Potential (vs Li/Li⁺) ~4.3 V~4.8 V > 5.0 V
LUMO Energy (Reduction) High (Stable)Low (Reduces easily) Very Low (Reduces very easily)
SEI Product Organic PolymerLiF + Organic Oligomers Predominantly LiF
Viscosity (25°C) 0.75 cP~1.8 cP ~2.5 cP
Flash Point 31°C> 60°C (Est.) Non-flammable
References
  • Zhang, Z. et al. (2013). Fluorinated electrolytes for 5 V Li-ion battery chemistries. Energy & Environmental Science.

  • von Cresce, A. & Xu, K. (2011). Electrolyte Additive in Support of 5 V Li-Ion Chemistry. Journal of The Electrochemical Society.

  • Profatilova, I. A. et al. (2013). Thermal stability of the lithiated graphite/electrolyte interface in the presence of fluorinated additives. Electrochimica Acta.

  • Lucht, B. L. (2013). Role of Electrolyte in the Instability of Lithium Ion Batteries. University of Rhode Island.

Sources

Methods for improving the purity of synthesized Bis(2,2-difluoroethyl) carbonate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Improving Purity of Synthesized Bis(2,2-difluoroethyl) Carbonate

Ticket ID: #PUR-FDEC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist (Electrolytes & Functional Materials)[1]

Introduction: The Purity Imperative

Welcome to the technical support center. You are likely synthesizing This compound (F-DEC) for use as a high-voltage solvent or additive in Lithium-Ion Batteries (LIBs).[1]

The Critical Context: unlike standard organic synthesis, "pure" in battery chemistry means >99.9% (GC) with <20 ppm water and <10 ppm acid (HF) .[1] Even trace amounts of the precursor 2,2-difluoroethanol will degrade electrochemical stability windows, while residual catalysts (alkali metals) will cause fatal parasitic reactions at the anode SEI (Solid Electrolyte Interphase).

This guide addresses the specific physicochemical challenges of purifying fluorinated carbonates, moving beyond standard textbook workups.

Part 1: Synthesis-Phase Optimization (Upstream Control)

User Issue: "My crude mixture contains <60% product and high amounts of mono-substituted intermediate."

Root Cause: The transesterification of Dimethyl Carbonate (DMC) with 2,2-difluoroethanol is an equilibrium-limited reaction.[1] The electron-withdrawing fluorine atoms make the nucleophilicity of the fluoroalkoxide lower than that of non-fluorinated ethoxide, making the reaction sluggish.

Troubleshooting Protocol A: Equilibrium Management

To maximize the yield of the Bis-substituted product and minimize the Mono-substituted (Methyl 2,2-difluoroethyl carbonate), you must force the equilibrium.

ParameterRecommendationScientific Rationale
Molar Ratio 1:4 to 1:6 (DMC : Alcohol)Excess fluoroalcohol drives the reaction toward the Bis product.[1] Note: This creates a purification burden later (removing alcohol), but it is easier to remove alcohol than to separate Mono- vs Bis-carbonates.[1]
Catalyst K₂CO₃ (Heterogeneous) or Ti(OEt)₄ (Homogeneous) Heterogeneous catalysts (solid base) are preferred for easier removal.[1] If using Titanates, be aware they are water-sensitive and require hydrolysis to remove.[1]
Azeotrope Removal Continuous Distillation Methanol (byproduct) forms an azeotrope with DMC.[1] You must continuously distill off the MeOH/DMC azeotrope (~63°C) to drive the forward reaction.
Visual Workflow: Reaction Equilibrium

ReactionPath cluster_removal Equilibrium Shift Strategy Reactants DMC + 2,2-Difluoroethanol Inter Intermediate: Methyl 2,2-difluoroethyl carbonate Reactants->Inter Step 1 (-MeOH) Byproduct Methanol (Remove Continuously) Reactants->Byproduct Inter->Reactants Reversible Product Target: Bis(2,2-difluoroethyl) carbonate Inter->Product Step 2 (-MeOH) Inter->Byproduct Product->Inter Reversible

Figure 1: Stepwise transesterification pathway showing the necessity of Methanol removal to prevent reversibility.

Part 2: Post-Reaction Workup (The "Crude" Clean)

User Issue: "My product is hazy or has high ionic conductivity."

Root Cause: Suspended catalyst fines (if heterogeneous) or dissolved metal salts (if homogeneous).[1]

Troubleshooting Protocol B: Catalyst Quenching
  • Filtration (For Solid Catalysts):

    • Do not use standard paper filters.[1] Use a 0.2 µm PTFE membrane filter under pressure.[1] Catalyst fines can be extremely small and will catalyze hydrolysis during storage.[1]

  • Aqueous Wash (For Soluble Catalysts):

    • Warning: Fluorinated carbonates are prone to hydrolysis.[1]

    • Step 1: Wash with cold saturated NaHCO₃ (neutralize acids).[1]

    • Step 2: Wash with cold brine (NaCl).[1]

    • Step 3: Rapid phase separation.[1] Do not let layers sit.[1]

    • Step 4: Dry immediately over MgSO₄.

Part 3: Advanced Purification (Distillation & Adsorption)[1]

User Issue: "I cannot separate the alcohol impurity from the carbonate; they seem to co-distill."

Root Cause: 2,2-difluoroethanol (BP ~95°C) and this compound (BP ~150-160°C estimated) have a sufficient boiling point gap theoretically, but they often form azeotropes or have broad boiling ranges due to hydrogen bonding interactions.[1]

Troubleshooting Protocol C: Fractional Distillation

Do not rely on simple rotary evaporation.[1]

  • Vacuum Setup: Use a high-vacuum line (< 5 mmHg). Lowering pressure reduces the boiling point and often breaks or shifts azeotropic compositions.

  • Column: Use a Vigreux column (minimum 20cm) or a packed column (glass helices) to increase theoretical plates.

  • Fraction Cuts:

    • Fore-run: Discard everything distilling below the main plateau.[1] This contains the alcohol and the Mono-substituted carbonate.

    • Main Fraction: Collect the steady plateau.[1]

    • Heel: Do not distill to dryness (risk of peroxide concentration or oligomer degradation).[1]

Troubleshooting Protocol D: Chemical Scavenging (The "Polishing" Step)

If distillation fails to remove the last 1-2% of alcohol:

  • Reagent: Add a small amount of Acetic Anhydride .

  • Mechanism: Acetic anhydride reacts with residual 2,2-difluoroethanol to form the corresponding acetate ester and acetic acid.[1]

  • Separation: The acetate ester usually has a significantly different boiling point than the alcohol, making it easier to separate from the carbonate product in a subsequent distillation.

Part 4: Battery-Grade Conditioning (Final Polish)

User Issue: "The purity is 99.9%, but the battery cell fails (high leakage current)."

Root Cause: Trace moisture (H₂O) and Hydrofluoric Acid (HF).[1] HF is generated by the hydrolysis of the fluorinated groups or impurities.

Troubleshooting Protocol E: Adsorption Workflow

This is the industry standard for "Battery Grade."

  • Adsorbent Selection:

    • Activated Alumina (Neutral): Excellent for scavenging HF and polar impurities.[1]

    • Molecular Sieves (3Å or 4Å): Strictly for water removal.[1] Note: Do not use basic sieves if the carbonate is sensitive to base-catalyzed hydrolysis.

  • Process:

    • Pass the liquid product through a column packed with activated alumina (pre-dried at 200°C under vacuum).[1]

    • Store the final product over activated 3Å molecular sieves in an Argon-filled glovebox.

Visual Workflow: The Purification Decision Tree

PurificationTree Crude Crude Reaction Mixture Filter 1. Filtration (0.2 µm) Remove Solid Catalyst Crude->Filter Wash 2. Aqueous Wash (Cold) Remove Soluble Salts Filter->Wash If homogeneous cat. Distill 3. Fractional Distillation (<5 mmHg, Vigreux) Filter->Distill If heterogeneous cat. Wash->Distill Check Check Purity (GC) Distill->Check Scavenge Add Acetic Anhydride & Re-distill Check->Scavenge Alcohol > 0.1% Polish 4. Alumina Adsorption (Remove HF/H2O) Check->Polish Alcohol < 0.1% Scavenge->Distill Final Battery Grade Product (Store in Glovebox) Polish->Final

Figure 2: Decision tree for achieving battery-grade purity, distinguishing between bulk purification and trace impurity polishing.

Summary of Specifications (Target Values)

PropertyStandard SynthesisBattery Grade (Target) Method
Purity > 98.0%> 99.95% GC-FID / GC-MS
Moisture < 500 ppm< 20 ppm Karl Fischer (Coulometric)
Acid (HF) < 100 ppm< 10 ppm Acid-Base Titration (Non-aqueous)
Alcohol < 1.0%Not Detectable GC (low boiling peak)
Appearance Clear, colorlessClear, colorless Visual

References

  • Schmitz, R. W., et al. (2013).[1] "SEI Formation on Silicon Anodes in Fluorinated Carbonates." Journal of The Electrochemical Society, 160(2), A225.

  • Smart, M. C., et al. (2003).[1] "Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes."[1][2][3][4] Journal of Power Sources, 119, 349-358.

  • Xu, K. (2014).[1] "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503–11618.[1]

  • Daikin Industries, Ltd. (2016).[1] "Method for producing fluorine-containing carbonate."[1][2] U.S. Patent 9,233,912.[1]

  • Logan, E. R., et al. (2018).[1] "A Study of the Physical Properties of Li-Ion Battery Electrolytes Containing Esters." Journal of The Electrochemical Society, 165(2), A21.

Sources

Safe handling and storage procedures for Bis(2,2-difluoroethyl) carbonate in a laboratory setting.

Author: BenchChem Technical Support Team. Date: February 2026

Portal: High-Voltage Electrolyte Solvent Safety & Handling

Status: Operational | Tier: Level 3 (Senior Research Support)[1]

Part 1: The Core Directive

Welcome to the Advanced Fluorinated Solvents Support Hub. You are accessing this guide because you are working with Bis(2,2-difluoroethyl) carbonate (DFEC) , a critical high-voltage electrolyte solvent used primarily in Lithium-Ion Battery (LIB) research to stabilize cathode interfaces.[1]

Unlike standard alkyl carbonates (e.g., DMC, DEC), DFEC possesses fluorinated alkyl tails that lower the HOMO (Highest Occupied Molecular Orbital) energy, thereby increasing oxidative stability.[1] However, this fluorination introduces unique handling risks—specifically regarding hydrolytic instability and hidden HF formation when coupled with electrolyte salts.[1]

This guide is not a generic safety sheet. It is a troubleshooting system designed to predict and neutralize specific experimental failures.[1]

Part 2: Critical Safety & Emergency Response (The "Red Phone")

Emergency Triage Protocol
Scenario Immediate Action The "Why" (Mechanistic Insight)
Skin Contact Wash with soap/water for 15 min. If redness persists, apply Calcium Gluconate gel if HF is suspected (see note).[1]While pure DFEC is an irritant, if it has been used with salts like

, moisture exposure generates Hydrofluoric Acid (HF).[1] The

ions penetrate tissue and sequester

, leading to systemic toxicity.[1]
Spill (>50 mL) Evacuate & Ventilate. Do not use water.[1] Absorb with Vermiculite or sand.[1]Water accelerates hydrolysis.[1] DFEC is a Flammable Liquid (H226) ; vapors can travel to ignition sources.[1] Fluorinated combustion products (COF2) are highly toxic.[1]
Pressure Buildup Do NOT open directly. Cool the vessel to -20°C before venting into a scrubber.[1]Pressure usually indicates decomposition (

evolution) or thermal expansion.[1] Venting without cooling releases concentrated fluorinated vapors.[1]

Note on HF: Pure DFEC does not contain HF.[1] However, in a battery lab, it is almost always stored near or mixed with


.[1] Treat all "used" DFEC waste as HF-positive. 

Part 3: Storage & Stability (The "Vault")[1]

Q: "My solvent has developed a pungent, acrid smell. Is it still usable?"

A: No. Quarantine and dispose.

  • Diagnosis: Your DFEC has undergone hydrolysis .[1]

  • Mechanism: Unlike non-fluorinated carbonates, the electron-withdrawing fluorine atoms on the

    
    -carbon make the carbonyl carbon more electrophilic, increasing susceptibility to nucleophilic attack by water.[1]
    
    • Reaction: $ (CHF_2CH_2O)_2CO + H_2O \rightarrow 2 CHF_2CH_2OH + CO_2 $[1]

    • The byproduct, 2,2-difluoroethanol , is acidic and can compromise electrochemical windows.[1]

  • Prevention:

    • Store under Argon (Ar) or Nitrogen (

      
      )  in a glovebox.[1]
      
    • Use Molecular Sieves (3Å or 4Å) activated at 200°C+ under vacuum.

    • Cap System: Use PTFE-lined caps.[1] Parafilm is insufficient for long-term storage of fluorinated solvents as they can plasticize common films.[1]

Q: "The septum on my storage bottle is swelling/deforming."

A: Incompatible Elastomer Usage.

  • Root Cause: Fluorinated carbonates have different solubility parameters than standard alkyl carbonates.[1] They can aggressively swell standard rubber and some grades of Viton.[1]

  • Solution: Switch to PTFE (Teflon) or Chemrez coated septa.[1]

  • Protocol:

    • Inspect all transfer lines.[1] Replace Tygon tubing with PTFE or PVDF hard tubing.[1]

    • Use glass or stainless steel syringes; avoid plastic syringes with rubber plungers for storage >5 minutes.

Part 4: Operational Handling & Troubleshooting (The "Bench")

Workflow Visualization: Safe Dispensing Logic

The following logic gate ensures you select the correct environment for handling DFEC based on purity requirements and safety.

DFEC_Handling start START: Dispensing DFEC check_salt Is LiPF6 or LiFSI present? start->check_salt check_vol Volume > 100mL? check_salt->check_vol No glovebox GLOVEBOX ONLY (H2O < 0.1 ppm) Risk: HF Formation check_salt->glovebox Yes fumehood FUME HOOD (Double Glove Required) Risk: Flammability check_vol->fumehood Yes (Ventilation Priority) check_vol->fumehood No ppe_check PPE VERIFICATION: Nitrile + Laminate Gloves Eye Protection glovebox->ppe_check fumehood->ppe_check action_dry Use Dried Syringe/Glassware Purge Headspace with Ar ppe_check->action_dry

Figure 1: Decision Logic for Environmental Control. Note that presence of salts mandates moisture-free environments to prevent HF generation.[1]

Q: "I see a precipitate after mixing DFEC with another solvent."

A: Phase Separation or Impurity Crash-out. [1]

  • Context: DFEC is often co-solvents with EC (Ethylene Carbonate) or EMC (Ethyl Methyl Carbonate).[1]

  • Troubleshooting:

    • Check Temperature: DFEC has a higher viscosity and different freezing point than EMC.[1] If your lab is cold (<15°C), EC might be crystallizing out.[1]

    • Check Purity: If the DFEC is "tech grade" (98%), fluorinated oligomers may be insoluble in the co-solvent.[1]

  • Validation Step: Perform a Karl Fischer (KF) Titration .[1]

    • Target:

      
       ppm 
      
      
      
      for battery grade.[1]
    • Note: Ensure your KF reagent is compatible with fluorinated ketones/carbonates (some reagents react with the carbonate functionality).[1]

Part 5: Waste Disposal & Decontamination

Standard Organic Waste streams are often insufficient.

  • Segregation: Do not mix DFEC waste with non-fluorinated organic solvents if your waste hauler recycles solvents.[1] Fluorine content poisons standard solvent recovery catalysts.[1]

  • Labeling: Clearly mark as "Fluorinated Solvent - Flammable."

  • Neutralization (If Salt-Laden):

    • If the DFEC contains

      
      , add excess CaO (Calcium Oxide)  or CaCO3  to the waste container to scavenge any free HF generated during storage.[1]
      
Summary of Physical Properties (Data for SDS Verification)
PropertyValue (Approx.)Source Verification
CAS Number 916678-16-5PubChem [1]
Molecular Formula

PubChem [1]
Flash Point ~35-45°C (Est.)[1][2][3]Classified as Flam.[1][2][4][5][6] Liq. Cat 3 (H226) [1]
Boiling Point ~142°CChemicalBook [2]
Density 1.325 g/mLChemicalBook [2]
Solubility Immiscible with waterStructure Analysis

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15985041, this compound.[1] Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • Haregewoin, A. M., et al. (2016). Electrolytes and Interphases in Li-Ion Batteries and Beyond.[1] (Contextual grounding for fluorinated carbonate stability). Energy & Environmental Science. (General Reference for Mechanism).

Sources

Techniques for reducing moisture content in Bis(2,2-difluoroethyl) carbonate.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Moisture Mitigation & Solvent Purification Priority: Critical (High-Voltage Stability Risk) Applicable For: Lithium-Ion Battery Electrolyte Research, Organofluorine Synthesis

Introduction: The "Hidden Killer" in Fluorinated Carbonates

Welcome to the technical support hub for Bis(2,2-difluoroethyl) carbonate. You are likely using this solvent for its high anodic stability or its utility as a phosgene substitute.

The Core Problem: Unlike standard alkyl carbonates (e.g., DMC, DEC), fluorinated carbonates like this compound are highly susceptible to hydrolysis. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it prone to nucleophilic attack by water.

The Consequence:

  • Direct Hydrolysis: Formation of 2,2-difluoroethanol and CO₂, degrading your solvent purity.

  • HF Generation (Battery Context): If used with LiPF₆, trace moisture (

    
     ppm) triggers a cascade releasing Hydrofluoric Acid (HF), which dissolves cathode transition metals and destroys the Solid Electrolyte Interphase (SEI).
    

This guide provides the protocols to achieve


 ppm moisture content.

Module 1: The First Line of Defense (Molecular Sieves)

User Question: Can I just use the molecular sieves straight from the bottle?

Support Answer: Absolutely not. Commercial molecular sieves are saturated with atmospheric moisture. Using them without activation will likely add water to your solvent.

Protocol: Static Drying with Activated 3A Sieves

We recommend 3Å (3 Angstrom) sieves. While 4Å sieves are common, 3Å offers a smaller pore size that strictly excludes the carbonate solvent molecules, preventing any risk of solvent co-adsorption or catalytic transesterification within the sieve matrix.

Step 1: Sieve Activation (Mandatory)
  • Equipment: Vacuum oven or tube furnace.

  • Temperature: Set to 300°C . (Standard ovens at 100°C are insufficient to desorb chemisorbed water).

  • Duration: Minimum 24 hours under dynamic vacuum.

  • Cooling: Cool to room temperature under vacuum or dry Argon/Nitrogen flow.

Step 2: Solvent Treatment
  • Ratio: Add 10–20% (w/v) activated sieves to the this compound (e.g., 20g sieves per 100mL solvent).

  • Time: Allow to stand for 48–72 hours .

  • Agitation: Swirl gently once every 12 hours. Do not stir vigorously with a magnetic bar, as this grinds the sieves into dust, creating filtration nightmares.

  • Storage: Store the solvent over the sieves in a glovebox or Schlenk flask.

Module 2: Bulk Purification (Vacuum Distillation)

User Question: My solvent has visible particulates or high water content (>500 ppm). Are sieves enough?

Support Answer: No. Sieves are for polishing. For bulk purification, you must distill.

Protocol: Reduced-Pressure Distillation

This compound has a relatively high boiling point (estimated >150°C at atm, similar to trifluoro-analogs). Thermal decomposition is a risk at atmospheric pressure.

ParameterSetting/Requirement
Vacuum Pressure < 10 mmHg (High Vacuum preferred)
Bath Temperature Keep < 100°C (Adjust vacuum to achieve boiling)
Condenser Chilled coolant (0°C to -10°C)
Receiving Flask Pre-dried, Argon-flushed

Critical Warning: Discard the first 10% of the distillate (forerun). This fraction contains the azeotropic water and volatile impurities.

Module 3: Verification (Karl Fischer Titration)

User Question: I'm getting unstable readings on my Karl Fischer (KF) titrator. The drift is high.

Support Answer: Fluorinated carbonates are hydrophobic. They do not dissolve well in standard methanolic KF reagents, leading to phase separation and slow reaction rates (false low readings or high drift).

Troubleshooting KF for Fluorinated Solvents
IssueCauseSolution
Phase Separation Solvent immiscibility with MethanolAdd Co-solvent: Use a 70:30 mix of Methanol:Chloroform or Methanol:Xylene in the titration cell.
Slow Endpoint Poor sample dispersionUse a homogenizer or ensure vigorous stirring.
Side Reactions Ketones/Aldehydes presentEnsure your reagent is "Composite K" or aldehyde/ketone-free (though less relevant for pure carbonates).

Target Specification:

  • Battery Grade:

    
     ppm[1]
    
  • Synthesis Grade:

    
     ppm[1]
    

Visualizing the Workflow

Figure 1: Moisture Removal Decision Tree

This logic flow helps you decide the correct purification route based on your starting conditions.

DryingWorkflow Start Start: Assess Solvent Condition CheckWater Measure Initial Water Content (Karl Fischer) Start->CheckWater HighWater High Moisture (> 500 ppm) CheckWater->HighWater Wet LowWater Low Moisture (< 500 ppm) CheckWater->LowWater Dry-ish Distill Vacuum Distillation (Remove Bulk Water) HighWater->Distill Sieves Static Drying (Activated 3A Sieves, 48h) LowWater->Sieves Distill->Sieves Verify Final Verification (Coulometric KF + Co-solvent) Sieves->Verify Pass Ready for Use (< 20 ppm) Verify->Pass < 20 ppm Fail Reprocess Verify->Fail > 20 ppm Fail->Sieves

Caption: Decision matrix for selecting between distillation and molecular sieve treatment based on initial moisture load.

Figure 2: The Hydrolysis Cascade (Why it Matters)

Understanding the degradation mechanism reinforces the need for strict moisture control.

HydrolysisMechanism Water Trace H₂O Intermediate Unstable Intermediate Water->Intermediate Nucleophilic Attack HF HF (Hydrofluoric Acid) Water->HF Hydrolysis of LiPF₆ BDFEC Bis(2,2-difluoroethyl) carbonate BDFEC->Intermediate Products 2,2-Difluoroethanol + CO₂ Intermediate->Products Decomposition LiPF6 LiPF₆ Salt (If in Electrolyte) LiPF6->HF Damage Cathode Metal Dissolution & SEI Corrosion HF->Damage Acid Attack

Caption: The dual pathway of degradation: Solvent hydrolysis and LiPF₆ hydrolysis leading to HF generation.

References

  • National Center for Biotechnology Information (2025). this compound - PubChem Compound Summary. PubChem.[2] [Link]

  • Burfield, D. R., et al. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry. [Link]

  • Smart, B. E. (2001). Fluorine Substituent Effects (on Reactivity and Hydrolysis). Journal of Fluorine Chemistry. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

Sources

Strategies to prevent lithium trapping in graphite anodes with Bis(2,2-difluoroethyl) carbonate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to prevent lithium trapping in graphite anodes with Bis(2,2-difluoroethyl) carbonate. Role: Senior Application Scientist, Advanced Electrolyte Solutions.

Subject: Optimizing Graphite Anodes with this compound (BDFEC)

Welcome to the technical support hub. You are likely here because you are observing high initial irreversible capacity loss (ICE) or "lithium trapping" in your graphite half-cells or full-cells.

Using fluorinated linear carbonates like This compound (BDFEC) is a potent strategy to mitigate this, but it requires precise protocol adjustments. Unlike standard alkyl carbonates (DMC/DEC), BDFEC alters the thermodynamics of the Solid Electrolyte Interphase (SEI) formation. If misapplied, it can lead to high impedance or excessive gassing.

This guide provides the operational protocols to successfully deploy BDFEC.

Part 1: The Mechanism of Action

Why is Lithium getting trapped? In standard electrolytes (e.g., EC/DEC), lithium trapping occurs primarily during the first charge (formation). If the SEI is porous or mechanically unstable, solvent molecules co-intercalate into the graphene layers, causing exfoliation and continuous electrolyte reduction. This consumes active Li+ ions permanently.

How BDFEC prevents trapping: BDFEC functions via Reductive Decomposition Prioritization .

  • Higher Reduction Potential: Due to the electron-withdrawing fluorine atoms, BDFEC reduces at a higher voltage (approx. >0.9V vs Li/Li⁺) than Ethylene Carbonate (EC, ~0.8V).

  • LiF-Rich SEI: The decomposition product is rich in Lithium Fluoride (LiF). LiF is mechanically robust, has a high surface energy (promoting dense deposition), and is electronically insulating.

  • Passivation: This LiF-rich layer passivates the graphite surface before bulk solvent co-intercalation can occur, effectively "sealing" the anode and preserving the lithium inventory.

Part 2: Experimental Protocols & Formulation
Module A: Electrolyte Formulation

Standard Recommendation: BDFEC is best used as a co-solvent (10-30% vol) rather than a trace additive (<2%), or as a primary solvent in high-voltage applications.

ComponentRecommended RatioFunctionCritical Note
EC (Ethylene Carbonate) 20-30%Dielectric constant / Salt dissociationEssential for SEI backbone. Do not remove completely unless using high-conc systems.
BDFEC 10-30% SEI Modifier / Viscosity Reducer Source of Fluorine for LiF SEI.
EMC/DMC BalanceViscosity / ConductivityStandard linear carbonates.
VC (Vinylene Carbonate) 1-2%Polymerization agentSynergistic with BDFEC. VC creates the flexible polymer framework; BDFEC provides the inorganic strength.
Module B: Critical Formation Protocol (The "Anti-Trapping" Cycle)

The first cycle determines the fate of your lithium inventory. You must allow the BDFEC to decompose slowly to form a dense laminate.

Step-by-Step Formation Procedure:

  • Rest Period: 12 hours at 25°C (Open Circuit). Ensure full wetting (see Troubleshooting below).

  • Trickle Charge (C/20): Charge at constant current (CC) to 1.5V .

    • Reason: This is the gas-release zone. Slow current prevents rapid gas evolution that could delaminate the electrode.

  • The "Fluorine Plateau" (C/10): Charge to 0.05V .

    • Observation: You may see a small plateau or slope change around 0.9V - 1.2V. Do not speed up here. This is the BDFEC reducing to form the LiF shield.

  • Rest (30 mins): Allow thermal equilibration.

  • Discharge (C/10): Discharge to upper cutoff (e.g., 1.5V or 2.0V).

Part 3: Visualizing the Pathway

The following diagram illustrates the divergent pathways between standard EC-based trapping and the BDFEC protection mechanism.

SEI_Mechanism cluster_Standard Standard Electrolyte (EC/DEC) cluster_BDFEC With BDFEC Co-solvent Start Graphite Anode (First Charge) EC_Red EC Reduction (~0.8V vs Li/Li+) Start->EC_Red Standard BDFEC_Red BDFEC Reduction (>0.9V vs Li/Li+) Start->BDFEC_Red With BDFEC CoIntercal Solvent Co-intercalation EC_Red->CoIntercal Slow Kinetics Exfoliation Graphite Exfoliation & Li+ Trapping CoIntercal->Exfoliation Result_Bad High Irreversible Capacity Loss Exfoliation->Result_Bad LiF_Layer Formation of LiF-Rich SEI BDFEC_Red->LiF_Layer Fast Kinetics LiF_Layer->CoIntercal BLOCKS Passivation Surface Passivation (Prevents Co-intercalation) LiF_Layer->Passivation Result_Good High Coulombic Efficiency Passivation->Result_Good

Caption: Comparative mechanism of SEI formation. BDFEC reduction precedes EC reduction, creating a LiF barrier that blocks solvent co-intercalation and prevents lithium trapping.

Part 4: Troubleshooting & FAQs
Q1: My cell impedance (DCR) increased significantly after adding BDFEC. Is this normal?

Diagnosis: Yes, but it should be manageable. Root Cause: LiF is electronically insulating. If the BDFEC concentration is too high (>50%) or the formation current is too high, the SEI layer becomes too thick and resistive. Solution:

  • Add VC: Ensure 1-2% Vinylene Carbonate is present. The polymeric SEI from VC acts as a flexible matrix for the rigid LiF, improving ionic conductivity.

  • Check Moisture: Fluorinated carbonates hydrolyze rapidly in the presence of water to form HF (Hydrofluoric Acid), which creates highly resistive LiF/Li2O byproducts. Ensure electrolyte water content is <10 ppm .

Q2: I am seeing gassing/swelling in pouch cells during formation.

Diagnosis: Fluorinated carbonates generate gas upon reduction. Root Cause: The reduction of the -CHF2 or -CF2- groups releases CO2 and sometimes fluorinated gaseous species. Solution:

  • Degassing Step: You must include a degassing step after the formation cycle for pouch cells.

  • Pressure: Apply external pressure (clamp) during formation to ensure the gas bubbles do not displace electrolyte from the electrode surface, which causes "dry spots" and local lithium plating (trapping).

Q3: The electrolyte isn't wetting the separator properly.

Diagnosis: Surface tension mismatch. Root Cause: While BDFEC has low viscosity, fluorinated solvents are often hydrophobic (lipophobic). Standard PP/PE separators may resist wetting. Solution:

  • Vacuum Filling: Do not rely on capillary action. Inject electrolyte under vacuum (-90 kPa).

  • Ceramic Coated Separators: Use Al2O3-coated separators. The ceramic coating improves wettability with fluorinated solvents significantly compared to bare polyolefin.

Part 5: Diagnostic Logic Tree

Use this flow to diagnose high irreversible capacity (trapping) when using BDFEC.

Troubleshooting Problem Issue: High Irreversible Capacity Loss (Li Trapping) Check1 Check 1st Cycle Coulombic Efficiency (ICE) Problem->Check1 Branch1 ICE < 85%? Check1->Branch1 CheckVoltage Check Formation Voltage Profile Branch1->CheckVoltage Yes IsPlateau Is there a plateau at 0.9V - 1.2V? CheckVoltage->IsPlateau YesPlateau SEI is forming. Check Moisture Content. IsPlateau->YesPlateau Yes NoPlateau BDFEC not reducing first. Check C-Rate. IsPlateau->NoPlateau No Action2 Dry Electrode/Salt (<10ppm H2O) YesPlateau->Action2 Action1 Reduce Formation C-rate to C/20 NoPlateau->Action1

Caption: Diagnostic workflow for identifying the root cause of lithium trapping in BDFEC-containing cells.

References
  • Im, J. et al. (2017). Fluorinated carbonate-based electrolyte for high-voltage Li(Ni0.5Mn0.3Co0.2)O2/Graphite Lithium-Ion battery. Journal of the Electrochemical Society.

  • Zhang, X. et al. (2024). Weak Solvation Chemistry in Fluorinated Nonflammable Electrolytes Achieves Stable Cycling in High-Voltage Lithium Metal Batteries. ACS Applied Materials & Interfaces.

  • Dahn, J. R. et al. (2016). Some Fluorinated Carbonates as Electrolyte Additives for Li(Ni0.4Mn0.4Co0.2)O2/Graphite Pouch Cells. Journal of the Electrochemical Society.

  • RSC Applied Interfaces. Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes.

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. (Foundational text on SEI formation mechanisms).

Validation & Comparative

Comparative Guide: Bis(2,2-difluoroethyl) Carbonate vs. Fluoroethylene Carbonate (FEC) for SEI Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect vs. The Shield

In the design of high-performance lithium-ion battery (LIB) electrolytes, Fluoroethylene Carbonate (FEC) and Bis(2,2-difluoroethyl) carbonate (Bis-DFEC) represent two distinct philosophies of fluorination.

  • FEC acts as an Anode Architect . It is a cyclic carbonate with high ring strain, designed to sacrifice itself immediately upon the first charge to build a robust, LiF-rich Solid Electrolyte Interphase (SEI), particularly on silicon and graphite anodes.

  • Bis-DFEC acts as a High-Voltage Shield . It is a linear carbonate that leverages fluorination not for sacrificial decomposition, but for thermodynamic stability. It serves as a bulk co-solvent that resists oxidation at high potentials (>4.5 V) and suppresses flammability.

Verdict: These molecules are rarely mutually exclusive "alternatives" in a binary sense; rather, they are complementary tools. FEC is superior for anode passivation (especially Silicon), while Bis-DFEC is superior for cathode stability and safety .

Part 1: Molecular & Physicochemical Characterization

Understanding the behavior of these solvents begins with their structure. The cyclic nature of FEC introduces strain that lowers its reduction potential (making it reduce before other solvents), while the linear structure of Bis-DFEC provides conformational flexibility and higher oxidation resistance.

Table 1: Physicochemical Comparison
FeatureFluoroethylene Carbonate (FEC)This compound (Bis-DFEC)
Structure Type Cyclic Carbonate (Strained Ring)Linear Carbonate (Acyclic)
CAS Number 114435-02-8916678-16-5
Formula C₃H₃FO₃C₅H₆F₄O₃
Primary Role SEI-forming Additive (<10 wt%)High-Voltage Co-solvent (10–70 vol%)
HOMO Energy ~ -11.6 eV (Lower stability)~ -12.5 eV (Higher stability)
LUMO Energy ~ -0.8 eV (Reduces easily)~ -0.5 eV (Reduces harder)
Melting Point 19–20 °C< -50 °C (Estimated)
Viscosity High (Solid/Liquid near RT)Low (Maintains mobility)
Flammability Combustible (Flash pt ~100°C)Non-flammable / Retardant

Part 2: SEI Formation Mechanisms

The core difference lies in how these molecules decompose.

FEC: The Ring-Opening Polymerization

FEC is governed by ring strain. Upon accepting an electron (reduction) at the anode (~0.6–1.0 V vs Li/Li⁺), the C–O bond breaks.

  • Mechanism: One-electron reduction leads to a radical anion. The ring opens, releasing fluoride ions (F⁻) and forming radical intermediates.

  • Products:

    • LiF (Lithium Fluoride): Inorganic, mechanically rigid, electrically insulating but ionically conductive.

    • Poly(VC)-like species: Cross-linked organic polymers that provide elasticity to the SEI.

    • CO₂ gas: A byproduct that can cause cell swelling if not managed.

Bis-DFEC: The Linear Defluorination

Bis-DFEC lacks ring strain. Its decomposition is slower and occurs at lower potentials than FEC, meaning it often survives the initial formation cycles to serve as a bulk solvent. When it does decompose:

  • Mechanism: Reduction typically involves cleavage of the fluoroalkyl group.

  • Products:

    • LiF: Formed via defluorination, but less abundant than in FEC decomposition.

    • Lithium Carbonates (Li₂CO₃): Formed from the carbonate core.

    • Result: The SEI formed by Bis-DFEC alone is thinner and less cohesive than the FEC-derived SEI, making it poor for Silicon anodes but sufficient for Graphite.

Visualization: SEI Formation Pathways

SEI_Mechanism FEC FEC (Cyclic) Electron + e⁻ (Reduction) FEC->Electron BisDFEC Bis-DFEC (Linear) BisDFEC->Electron FEC_Radical Radical Anion (Ring Strain Release) Electron->FEC_Radical High Potential (~1.0V) Bis_Radical Radical Anion (Linear) Electron->Bis_Radical Low Potential (<0.5V) RingOpen Ring Opening FEC_Radical->RingOpen LiF_Rich LiF + Polymeric Matrix (Elastomeric SEI) RingOpen->LiF_Rich Gas CO₂ Gas RingOpen->Gas Cleavage Alkyl-O Cleavage Bis_Radical->Cleavage LiF_Lean LiF + Li₂CO₃ (Rigid/Thin SEI) Cleavage->LiF_Lean

Figure 1: Mechanistic divergence between cyclic FEC (ring opening) and linear Bis-DFEC (cleavage) during reductive decomposition.

Part 3: Performance Comparison

Anode Compatibility (Silicon vs. Graphite)
  • Silicon Anodes: FEC is mandatory. Silicon expands 300% during charging. The polymeric/elastomeric SEI derived from FEC can stretch with this expansion. Bis-DFEC forms a brittle SEI that cracks under Si expansion, leading to rapid capacity fade.

  • Graphite Anodes: Bis-DFEC is sufficient. Graphite expands only ~10%. Bis-DFEC forms a thin, low-resistance interface that supports long cycling without the high resistance buildup associated with thick FEC decomposition layers.

High Voltage Stability (Cathode Side)
  • FEC: Poor. Above 4.5 V, FEC is prone to oxidative decomposition, generating HF acid which corrodes cathode active materials (dissolving transition metals like Mn/Ni).

  • Bis-DFEC: Superior. The electron-withdrawing fluorine atoms on the linear alkyl chains lower the HOMO energy level, making the molecule resistant to oxidation up to ~5.2 V vs Li/Li⁺. This makes Bis-DFEC ideal for LNMO (5V spinel) or Ni-rich (NMC811) cathodes.

Safety (Flammability)
  • FEC: Flammable. While better than non-fluorinated EC, it still supports combustion.

  • Bis-DFEC: Flame Retardant. The high fluorine content effectively scavenges radicals in a fire scenario, suppressing flame propagation.

Part 4: Experimental Protocols

Protocol A: Electrolyte Formulation

Objective: Prepare a high-voltage electrolyte using Bis-DFEC as a co-solvent and FEC as an additive.

  • Drying: Dry all solvents (Bis-DFEC, EMC, FEC) over activated 4Å molecular sieves for 48 hours. Target: <10 ppm H₂O (Karl Fischer titration).

  • Salt Dissolution: Dissolve 1.0 M LiPF₆ in the bulk solvent mixture first.

    • Recommended Blend: 30% Bis-DFEC + 70% EMC (by volume).

    • Note: Bis-DFEC has higher viscosity; mixing with EMC (Ethyl Methyl Carbonate) ensures wettability.

  • Additive Addition: Add FEC (2–5 wt%) to the solution.

    • Why last? FEC is thermally unstable. Add it to the cooled solution to prevent degradation.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove sieve dust.

Protocol B: Electrochemical Floating Test (Oxidative Stability)

Objective: Quantify the high-voltage limit of Bis-DFEC vs. FEC.

  • Cell Setup: 3-electrode glass cell or coin cell.

    • Working Electrode: Pt wire or Carbon Black composite.

    • Counter/Ref Electrode: Lithium metal.[1]

  • Method: Linear Sweep Voltammetry (LSV).

  • Parameters:

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset current).

    • Range: OCV to 6.0 V vs Li/Li⁺.

  • Analysis: Define "Breakdown Voltage" as the potential where current density exceeds 0.1 mA/cm².

    • Expected Result: FEC onset ~4.8 V; Bis-DFEC onset >5.3 V.

Visualization: Experimental Decision Matrix

Decision_Matrix cluster_logic Logic Start Select Electrolyte Strategy AnodeType Anode Material? Start->AnodeType Voltage Cathode Cutoff Voltage? AnodeType->Voltage Graphite RouteA Use FEC (10-20%) + Standard Linear Carbonate AnodeType->RouteA Silicon (>10%) RouteB Use Bis-DFEC (30-50%) + Trace FEC (2%) Voltage->RouteB < 4.3 V (Standard) RouteC Use Blend: FEC (5%) + Bis-DFEC (30%) Voltage->RouteC > 4.5 V (High Voltage)

Figure 2: Workflow for selecting between FEC, Bis-DFEC, or a synergistic blend based on cell chemistry.

References

  • Prof. J. Dahn Group (Dalhousie Univ.) - High Voltage Electrolytes. Extensive work on fluorinated linear carbonates for high-voltage cutoff.
  • Zhang, Z. et al. (Argonne National Lab). "Fluorinated electrolytes for 5 V Li-ion chemistry". Energy & Environmental Science.

    • Source:

  • Schroder, K. et al. "The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Anodes". Journal of the American Chemical Society. Context: Defines the ring-opening mechanism of FEC.
  • Xu, K.

    • Source:

  • Patent US20150340728A1. "Fluorinated solvent-based electrolytes for high voltage batteries".

Sources

A Comparative Guide to Bis(2,2-difluoroethyl) Carbonate (BDFEC) for Enhanced Long-Term Cycling Stability in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Battery Development Professionals

In the relentless pursuit of higher energy density and longer-lasting lithium-ion batteries, the role of electrolyte additives has become paramount. These compounds, even in small quantities, can fundamentally alter the electrochemical behavior of a battery, dictating its lifespan and reliability. This guide provides a comprehensive assessment of a promising, yet less-explored additive, Bis(2,2-difluoroethyl) carbonate (BDFEC), in the context of long-term cycling stability. We will delve into its proposed mechanisms, compare its performance with established alternatives, and provide detailed experimental protocols for its evaluation.

The Critical Role of the Solid Electrolyte Interphase (SEI)

The long-term cycling stability of a lithium-ion battery is intrinsically linked to the robustness of the Solid Electrolyte Interphase (SEI). This passivation layer forms on the anode surface during the initial charging cycles through the decomposition of electrolyte components.[1][2] An ideal SEI should be ionically conductive to allow the passage of Li+ ions but electronically insulating to prevent further electrolyte decomposition. However, in conventional carbonate-based electrolytes, the SEI can be unstable, leading to continuous electrolyte consumption, capacity fade, and ultimately, battery failure.

Fluorinated carbonate additives have emerged as a key strategy to engineer a more stable and effective SEI. These additives are designed to be preferentially reduced at the anode surface, forming a LiF-rich SEI.[1][3] Lithium fluoride (LiF) is a highly desirable SEI component due to its wide electrochemical window, low electronic conductivity, and excellent thermal stability.

This compound (BDFEC): A Promising Candidate

This compound (BDFEC) is a linear carbonate with two difluoroethyl groups. While less studied than its cyclic counterpart, fluoroethylene carbonate (FEC), BDFEC and similar fluorinated linear carbonates are gaining attention for their potential to enhance cycling stability, particularly in high-voltage and high-energy-density systems.

The primary proposed mechanism for BDFEC's beneficial effect is its decomposition at the anode to form a stable, LiF-rich SEI. The C-F bonds in the difluoroethyl groups are susceptible to reduction, leading to the formation of LiF. This process is believed to create a more compact and robust passivation layer compared to the SEI formed from non-fluorinated carbonates.

A recent study on a closely related compound, Bis(2-fluoroethyl) carbonate (B-FC), demonstrated its effectiveness in improving the long-term cycling performance of Li-metal batteries. The addition of B-FC resulted in the formation of a LiF-rich SEI, which significantly reduced the growth of lithium dendrites and led to a thinner "dead Li" layer.[3] In high-voltage LiNi0.6Co0.2Mn0.2O2 (NMC622) || Li metal full cells, the electrolyte with B-FC showed a capacity retention of 73.1% after 300 cycles, compared to 62.4% for the baseline electrolyte.[3]

Another investigation utilizing a blend of fluoroethylene carbonate (FEC) and bis(2,2,2-trifluoroethyl) carbonate (BFEC), a similar fluorinated linear carbonate, in NMC811||Silicon Oxide-Graphite cells achieved a remarkable capacity retention of 94.5% after 100 cycles at a high cutoff voltage of 4.5 V.[4] Post-mortem analysis revealed that this stability was due to the formation of inorganic and salt-rich interphases that protected the electrolyte from decomposition at the electrode surfaces.[4]

The proposed mechanism for the formation of a stable SEI by fluorinated carbonate additives is illustrated below:

SEI_Formation BDFEC This compound (BDFEC) Anode Graphite/Silicon Anode BDFEC->Anode Preferential Reduction Li_ion Li+ Li_ion->Anode Electron e- Electron->Anode LiF LiF-rich SEI Anode->LiF Decomposition & Formation Organic Organic Components Anode->Organic caption Proposed SEI formation mechanism with BDFEC.

Caption: Proposed SEI formation mechanism with BDFEC.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the performance of BDFEC and its analogues against the widely used additive, Fluoroethylene Carbonate (FEC), and a baseline electrolyte without additives. The data is compiled from various studies and may not represent head-to-head comparisons under identical conditions.

AdditiveConcentrationCell ChemistryKey Performance MetricsReference
None (Baseline) 0%LiNi0.6Co0.2Mn0.2O2Li
Fluoroethylene Carbonate (FEC) 2%Mesocarbon Microbead (MCMB) ElectrodeSuppressed electrolyte decomposition, decreased battery resistance, increased specific capacity and cyclic stability.[2]
Fluoroethylene Carbonate (FEC) 10%Si/C AnodeMaintained a 1.5-fold higher discharge capacity after 300 cycles compared to no additive.[5]
Bis(2-fluoroethyl) Carbonate (B-FC) 3 vol%LiNi0.6Co0.2Mn0.2O2Li
FEC + Bis(2,2,2-trifluoroethyl) Carbonate (BFEC) Not specifiedNMC811SiOx-Graphite

Key Insights from the Comparison:

  • Superior Stability: Fluorinated additives, including BDFEC analogues, consistently demonstrate superior long-term cycling stability compared to baseline electrolytes.

  • LiF-rich SEI: The formation of a stable, LiF-rich SEI is the common underlying mechanism for the improved performance.

  • Synergistic Effects: Blends of different fluorinated additives, such as FEC and BFEC, can offer synergistic effects, leading to exceptional performance, especially in high-voltage applications.[4]

Experimental Protocols for Assessing Long-Term Cycling Stability

To rigorously evaluate the long-term cycling stability of batteries containing BDFEC, a systematic experimental approach is crucial. The following protocols outline the key steps for cell fabrication, electrochemical testing, and post-mortem analysis.

Experimental_Workflow cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrode_Prep Electrode Preparation (Slurry casting, drying, calendering) Cell_Assembly Cell Assembly (Coin cell/pouch cell in glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Filling Electrolyte Filling (Baseline vs. BDFEC-containing) Cell_Assembly->Electrolyte_Filling Formation Formation Cycles (Low C-rate, e.g., C/20) Electrolyte_Filling->Formation Cycling Long-Term Cycling (e.g., C/3 charge, 1C discharge for 500+ cycles) Formation->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) (Periodic measurement to track impedance changes) Cycling->EIS Periodic Disassembly Cell Disassembly (In inert atmosphere) Cycling->Disassembly SEM SEM/EDX (Morphology and elemental analysis of SEI) Disassembly->SEM XPS XPS (Chemical composition of SEI) Disassembly->XPS GC_MS GC-MS (Analysis of electrolyte decomposition products) Disassembly->GC_MS caption Experimental workflow for assessing long-term cycling stability.

Caption: Experimental workflow for assessing long-term cycling stability.

I. Cell Fabrication
  • Electrode Preparation:

    • Prepare anode (e.g., graphite, silicon-graphite composite) and cathode (e.g., NMC, LFP) slurries with active material, binder (e.g., PVDF, CMC/SBR), and conductive agent (e.g., carbon black) in a suitable solvent (e.g., NMP).

    • Cast the slurries onto current collectors (copper for anode, aluminum for cathode) using a doctor blade.

    • Dry the electrodes in a vacuum oven to remove the solvent.

    • Calender the electrodes to the desired thickness and porosity.

  • Cell Assembly:

    • Punch electrodes and separator (e.g., polypropylene) into discs of appropriate sizes.

    • Assemble coin cells (e.g., CR2032) or pouch cells in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Electrolyte Filling:

    • Prepare the baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC)).

    • Prepare the experimental electrolyte by adding a specific concentration of BDFEC (e.g., 1-5 wt%) to the baseline electrolyte.

    • Inject a precise amount of electrolyte into the assembled cells.

    • Seal the cells and allow them to rest for several hours to ensure complete wetting of the electrodes.

II. Electrochemical Testing
  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.

  • Long-Term Cycling:

    • Cycle the cells for an extended period (e.g., 500-1000 cycles) at a moderate C-rate (e.g., C/3 charge, 1C discharge) within a defined voltage window.

    • Monitor the discharge capacity, coulombic efficiency, and voltage profiles throughout the cycling process.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Periodically (e.g., every 50-100 cycles) perform EIS measurements to monitor the evolution of the cell's internal resistance, including the charge transfer resistance and SEI resistance.

III. Post-Mortem Analysis
  • Cell Disassembly:

    • Carefully disassemble the cells at different stages of cycling (e.g., after formation, after significant capacity fade) inside an argon-filled glovebox.

  • Surface Analysis:

    • Scanning Electron Microscopy (SEM): To visualize the morphology of the anode and cathode surfaces and the SEI layer.

    • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the electrode surfaces, particularly the presence of fluorine in the SEI.

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and bonding states of the elements within the SEI, confirming the presence of LiF and other decomposition products.

  • Electrolyte Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the decomposition products of the electrolyte, providing insights into the reaction mechanisms.

Conclusion and Future Outlook

The available evidence strongly suggests that this compound and its analogues are highly effective electrolyte additives for enhancing the long-term cycling stability of lithium-ion batteries. Their ability to form a robust, LiF-rich SEI is key to mitigating electrolyte decomposition and preserving battery capacity over extended cycling. While direct comparative data for BDFEC is still emerging, the performance of similar fluorinated linear carbonates in demanding applications like high-voltage and Li-metal batteries underscores their significant potential.

Future research should focus on direct, systematic comparisons of BDFEC with other state-of-the-art additives under identical testing conditions. A deeper understanding of its specific decomposition pathways and the resulting SEI composition will be crucial for optimizing its concentration and unlocking its full potential in next-generation lithium-ion batteries.

References

  • Peschel, C., Horsthemke, F., Leißing, M., Wiemers-Meyer, S., Henschel, J., Winter, M., & Nowak, S. (n.d.). Analysis of Carbonate Decomposition During Solid Electrolyte Interphase Formation in Isotope-Labeled Lithium Ion Battery Electrolytes: Extending the Knowledge about Electrolyte Soluble Species.
  • Mathieu, O., et al. (n.d.). Bis(2,2,2-trifluoroethyl)
  • (n.d.). Effect of Fluoroethylene Carbonate Additive on the Performance of Lithium Ion Battery.
  • Tochihara, M., et al. (n.d.). Investigation of the decomposition of organic solvent-based lithium ion battery electrolytes with liquid chromatography-mass spectrometry. Spectroscopy Europe.
  • (n.d.). Synthesis and characterization of difluoroethylene carbonate (DFEC) and lithium difluorophosphate (LiPF2O2) as new additives for lithium-ion batteries. HKUST SPD | The Institutional Repository.
  • Smith, A. J., et al. (2014). A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. Scilit.
  • Gauthier, M., et al. (n.d.). Degradation of Ethylene Carbonate Electrolytes of Lithium Ion Batteries via Ring Opening Activated by LiCoO2 Cathode Surfaces and Electrolyte Species. Academia.edu.
  • (n.d.). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. RSC Applied Interfaces (RSC Publishing).
  • (2024, April 18). Fluoroethylene Carbonate: Bis(2,2,2,) Trifluoroethyl Carbonate as High Performance Electrolyte Solvent Blend for High Voltage Application in NMC811|| Silicon Oxide-Graphite Lithium Ion Cells.
  • (2022, August 15). Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB's Anodes Based on Carbonized Nanosilicon. MDPI.
  • (n.d.). Comparative study of vinylene carbonate and lithium difluoro(oxalate)borate additives in a SiOx/graphite. OSTI.gov.
  • Wang, C., et al. (2005, December 1).
  • (n.d.). A Bis(2-fluoroethyl) Carbonate as a New Electrolyte Additive for Enhancing the Long-Term Cycle Performance of Li-Metal Batteries.
  • (n.d.). Bis(2,2,2-trifluoroethyl)
  • (2025, March 13). Bis(2,2,2-trifluoroethyl)

Sources

Cost-performance analysis of using Bis(2,2-difluoroethyl) carbonate in commercial lithium-ion batteries.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Fluorinated Solvent

In the pursuit of high-voltage Lithium-Ion Batteries (LIBs) (>4.5V), fluorinated solvents have shifted from niche additives to critical electrolyte components. While Bis(2,2,2-trifluoroethyl) carbonate (TFEC) is the industry benchmark for oxidative stability, Bis(2,2-difluoroethyl) carbonate (Bis-DFEC) has emerged as a high-performance alternative that bridges the gap between the extreme stability of perfluorinated chains and the ionic conductivity of standard alkyl carbonates.

The Bottom Line: Bis-DFEC offers a superior trade-off between viscosity and dielectric constant compared to its trifluoro-analog (TFEC), resulting in better rate capability at low temperatures. However, its commercial adoption is currently throttled by the high synthesis cost of its precursor, 2,2-difluoroethanol. It is currently best suited for premium aviation batteries and silicon-anode applications where energy density and safety outweigh raw material costs.

Part 1: Physicochemical Landscape

To understand the utility of Bis-DFEC, we must contextualize it against the standard linear carbonate (DMC) and the fully fluorinated benchmark (TFEC).

Structural Impact on Performance

The core differentiator is the terminal fluorination pattern.

  • DMC (Standard): Hydrogen-rich. High conductivity, low oxidation stability (<4.3V).

  • TFEC (Benchmark):

    
     terminal. Strong electron-withdrawing effect.[1] High oxidation stability (>5.0V), but poor salt solubility and high viscosity.
    
  • Bis-DFEC (Subject):

    
     terminal. The remaining hydrogen atom creates a "locally polar" site, enhancing salt dissociation compared to TFEC while maintaining high anodic stability.
    
Comparative Data Matrix[2][3][4]
PropertyDimethyl Carbonate (DMC)Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)This compound (Bis-DFEC) Impact on Battery
CAS Number 616-38-61513-87-7916678-16-5 Identification
Oxidation Potential (vs Li/Li+) ~4.3 V> 5.2 V~5.0 V Enables HV Cathodes (NMC811, LNMO)
Viscosity (cP @ 25°C) 0.59~1.80~1.45 Lower is better for ionic transport
Dielectric Constant (

)
3.1Low (<3.[2]0)Moderate (~3.5) Higher improves salt solubility
Flash Point 18°C>100°C (Non-flammable)>90°C (Flash/Fire Retardant) Critical for Safety/Aviation
SEI Formation Organic Polymer (Weak)LiF-Rich (Robust)LiF-Rich (Robust) Cycle life extension

Technical Insight: The


 group in Bis-DFEC provides a dipole moment that is sterically accessible, unlike the 

rotor in TFEC. This results in a solvation shell that is slightly "looser," facilitating faster

desolvation at the graphite or silicon anode interface.

Part 2: Electrochemical Performance & Mechanism

The SEI/CEI Formation Mechanism

Bis-DFEC functions as both a bulk solvent and a film-forming agent. Upon initial charge, it undergoes reductive decomposition on the anode to form a Solid Electrolyte Interphase (SEI) rich in Lithium Fluoride (LiF).

Why LiF matters: Unlike the organic alkyl carbonates that form organic semicarbonates (which dissolve over time), LiF is inorganic, mechanically rigid, and electronically insulating but ionically conductive.

Mechanism Visualization

The following diagram illustrates the dual-protection mechanism of Bis-DFEC on a Silicon-Graphite anode and High-Voltage Cathode.

BatteryMechanism cluster_Anode Anode Interface (Silicon/Graphite) cluster_Cathode Cathode Interface (NMC811) Electrolyte Electrolyte Bulk (1M LiPF6 in Bis-DFEC/EC) AnodeSurface Anode Surface (Reductive Potential) Electrolyte->AnodeSurface Diffusion CathodeSurface Cathode Surface (>4.5V vs Li/Li+) Electrolyte->CathodeSurface Diffusion SEI SEI Layer (LiF + Polycarbonates) AnodeSurface->SEI Reductive Decomp (C-F bond cleavage) Suppressed Si Expansion Suppressed Si Expansion SEI->Suppressed Si Expansion CEI CEI Layer (Thin, Fluorinated) CathodeSurface->CEI Oxidative Stability (HOMO Level < -12eV) Inhibited TM Dissolution Inhibited TM Dissolution CEI->Inhibited TM Dissolution

Figure 1: Dual-interface stabilization mechanism of Bis-DFEC. The solvent forms a LiF-rich SEI on the anode (preventing silicon cracking) and a thin CEI on the cathode (preventing transition metal leaching).

Part 3: Cost-Performance Analysis

This is the critical decision factor for commercial viability.

The Precursor Bottleneck

The synthesis of Bis-DFEC relies on 2,2-difluoroethanol .

  • 2,2,2-Trifluoroethanol (TFE): A commodity chemical used in anesthetics and bulk solvents. Cheap (~$20-40/kg bulk).

  • 2,2-Difluoroethanol (DFE): A specialty building block. Synthesis is more complex, often requiring reduction of difluoroacetic acid or specialized hydrogenation.

  • Cost Implication: Bis-DFEC is currently 3x-5x more expensive than TFEC and 20x more expensive than DMC.

ROI Calculation for Battery Cells

When does the performance justify the cost?

ApplicationSuitabilityRationale
Grid Storage (LFP) 🔴 LowMargins are too thin; LFP voltage (3.6V) does not require fluorinated stability.
Standard EV (NMC622) 🟡 MediumOnly viable as a minor additive (<5%) to passivate the cathode.
Premium EV (NMC811/Si) 🟢 HighThe LiF SEI is required to stabilize Silicon anodes. The cost is absorbed by the high energy density premium.
Aviation/Drone 🟢 CriticalNon-flammability and high energy density (4.6V cycling) make Bis-DFEC a mandatory safety enabler.

Part 4: Experimental Validation Protocol

Objective: Validate the oxidative stability and rate capability of Bis-DFEC in a half-cell format.

Materials Preparation
  • Solvent A: this compound (Purified to <10 ppm

    
    ).
    
  • Solvent B (Control): Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 v/v).

  • Salt: 1.0 M

    
     (or 
    
    
    
    for advanced testing).
  • Cathode:

    
     (NMC811).
    
Protocol Workflow
  • Electrolyte Blending:

    • Control: 1.0M

      
       in EC/EMC (3:7).
      
    • Test: 1.0M

      
       in EC/Bis-DFEC (3:7). Note: We replace the linear carbonate EMC with Bis-DFEC.
      
  • Cell Assembly: 2032 Coin cells, Argon glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Formation: 2 cycles at C/20 (2.8V – 4.4V).

  • LSV Testing (Linear Sweep Voltammetry):

    • Working Electrode: Platinum or Al foil.

    • Counter/Ref: Li metal.[3]

    • Scan Rate: 0.1 mV/s.

    • Range: OCV to 6.0V.

    • Success Criteria: Current leakage

      
       up to 5.0V.
      
Experimental Workflow Diagram

ExperimentalProtocol cluster_Tests Parallel Testing Tracks Start Start: Material Prep Blend Blend Electrolyte (EC:Bis-DFEC 3:7) Start->Blend Assembly Coin Cell Assembly (Ar Glovebox) Blend->Assembly LSV LSV Oxidation Test (Limit: 6.0V) Assembly->LSV Cycling Galvanostatic Cycling (1C Rate, 4.5V Cutoff) Assembly->Cycling Analysis Post-Mortem Analysis (XPS on Electrodes) LSV->Analysis Cycling->Analysis End Data: Coulombic Efficiency & Capacity Retention Analysis->End

Figure 2: Standardized workflow for qualifying fluorinated electrolytes.

Part 5: References

  • Synthesis & Properties of Fluorinated Carbonates Source: PubChem Compound Summary for CID 15985041.[4] URL:[Link]

  • High-Voltage Electrolyte Additives for Li-Ion Batteries Source: US Patent 2022/0109146 A1 (Performance improvements of silicon-dominant anode... through fluorinated carbonates). URL:

  • Comparative Analysis of Fluorinated Solvents (TFEC vs DFEC) Source: RSC Applied Interfaces, "Influence of bis(2,2,2-trifluoroethyl) carbonate...". (Contextual comparison for fluorinated series). URL:[Link]

  • Safety Characteristics of Fluorinated Electrolytes Source: Journal of The Electrochemical Society, "Non-flammable liquid electrolytes for safe batteries". URL:[Link] (General reference for fluorinated carbonate safety protocols).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.